molecular formula C16H14F3N3O4S B194816 Lansoprazole sulfone N-oxide CAS No. 953787-54-7

Lansoprazole sulfone N-oxide

Cat. No.: B194816
CAS No.: 953787-54-7
M. Wt: 401.4 g/mol
InChI Key: RQCPAMTYJRPELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An impurity of Lansoprazole.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCPAMTYJRPELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635355
Record name 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953787-54-7
Record name Lansoprazole sulfone N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953787547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANSOPRAZOLE SULFONE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9YP7UA99M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lansoprazole Sulfone N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole (B1674482), a widely used proton pump inhibitor, is effective in the treatment of acid-related gastrointestinal disorders. During its synthesis and under oxidative stress conditions, several related substances and impurities can be formed, including lansoprazole sulfone N-oxide.[1][2] The presence of such impurities can significantly impact the quality and safety of the active pharmaceutical ingredient (API).[1] Therefore, a thorough understanding of the synthesis pathways of these impurities is crucial for quality control and process optimization in drug development. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the experimental protocols, and presenting relevant quantitative data for researchers and drug development professionals.

Synthesis Pathway

The primary route for the synthesis of this compound involves the over-oxidation of lansoprazole sulfide (B99878).[1] This process typically utilizes a strong oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to introduce oxygen atoms to both the sulfur atom of the sulfinyl group and the nitrogen atom of the pyridine (B92270) ring. The following diagram illustrates the logical relationship in the synthesis pathway.

Lansoprazole_Sulfone_N_Oxide_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Lanso_Sulfide Lansoprazole Sulfide Oxidation Oxidation Lanso_Sulfide->Oxidation Substrate mCPBA m-CPBA (meta-chloroperoxybenzoic acid) mCPBA->Oxidation Reagent Lanso_Sulfone_N_Oxide This compound Oxidation->Lanso_Sulfone_N_Oxide Yields

Synthesis pathway of this compound.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound, compiled from various sources.

Protocol 1: Synthesis from Lansoprazole Sulfide[1]
  • Dissolution: Dissolve lansoprazole sulfide in chloroform (B151607).

  • Reaction with m-CPBA: To the cooled solution of lansoprazole sulfide, slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in chloroform at a temperature of 10 to 15°C over a period of 30 minutes.

  • Work-up: Pour the reaction mass into a solution of sodium hydroxide (B78521) (NaOH) in water.

  • pH Adjustment: Adjust the pH of the aqueous layer to 8-8.5 using acetic acid.

  • Extraction and Purification: Separate the organic layer. The product, this compound, can be further purified if necessary.

Protocol 2: Alternative Synthesis and Purification[3]

This protocol describes the synthesis of N-oxide lansoprazole from N-oxide lansoprazole sulfide, which is an intermediate.

  • Dissolution of Starting Material: Dissolve 5 g of N-oxide Lanso-sulphide in a mixture of isopropanol (B130326) (IPA) (28 g) and methanol (B129727) (3.6 g).

  • Heating and Filtration: Heat the reaction mass to 45-50°C, filter it while hot, and then cool it to 15-18°C.

  • Catalyst Solution Addition: Add a catalyst solution consisting of 2.2 g of water, 7.09 g of hydrogen peroxide (H2O2), and 10.5 mg of vanadyl acetylacetonate (B107027) under stirring.

  • Reaction Maintenance: Maintain the reaction for 2 hours, monitoring completion using Thin Layer Chromatography (TLC).

  • Extraction: Add chloroform to the reaction mixture, heat to 40-45°C, and then separate the chloroform layer.

  • Re-precipitation: Charge the aqueous layer into the reactor, cool it to 10-15°C, and then add 10 g of methanol dropwise for re-precipitation of the product.

  • Isolation: The resulting white colored solid is filtered, washed with water, and finally dried to obtain N-oxide Lansoprazole.[3]

Quantitative Data

The following table summarizes the quantitative data related to the synthesis of this compound and its precursors, as reported in the cited literature.

ParameterValueReference
Starting Material (Protocol 2)
N-oxide Lanso-sulphide5 g[3]
Isopropanol (IPA)28 g[3]
Methanol3.6 g[3]
Catalyst Solution (Protocol 2)
Water2.2 g[3]
Hydrogen Peroxide (H2O2)7.09 g[3]
Vanadyl acetylacetonate10.5 mg[3]
Reaction Conditions (Protocol 2)
Initial Heating Temperature45-50°C[3]
Cooling Temperature15-18°C[3]
Reaction Time2 hours[3]
Extraction Temperature40-45°C[3]
Re-precipitation Temperature10-15°C[3]
Yield (Compound 1 Synthesis) 97%[4][5]
Yield (Compound 2 Synthesis) 91%[4][5]
Yield (Compound 3 - Lansoprazole Sulfone - Synthesis) 58%[4][5]

Note: "Compound 1" refers to 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-yl]methyl sulphanyl}-1H-benzimidazole, "Compound 2" refers to 2-{[3-methyl-1-oxido 4-(2,2,2-trifluoroethoxy)pyridine-2-yl] methyl sulphinyl}-1H-benzimidazole, and "Compound 3" refers to 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-yl]methyl sulphonyl}-1H-benzimidazole. The yields are provided for context on related impurity synthesis.[4][5]

Conclusion

This technical guide has detailed the synthesis pathway of this compound, a known impurity of lansoprazole. By providing comprehensive experimental protocols and a summary of quantitative data, this document serves as a valuable resource for scientists and professionals involved in the research, development, and quality control of lansoprazole and related pharmaceutical compounds. The provided synthesis diagram and detailed procedures offer a clear understanding of the chemical transformations and experimental considerations necessary for the preparation and study of this specific impurity.

References

Characterization of Lansoprazole Sulfone N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole sulfone N-oxide is recognized as a potential impurity and degradation product of Lansoprazole, a widely used proton pump inhibitor.[1] Its formation is associated with oxidative conditions and over-oxidation during the synthesis of the active pharmaceutical ingredient (API). As a process-related impurity and a potential degradant, the thorough characterization of this compound is critical for ensuring the quality, safety, and efficacy of Lansoprazole drug products. This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical properties, spectral data, and detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is a solid substance with the molecular formula C₁₆H₁₄F₃N₃O₄S and a molecular weight of approximately 401.36 g/mol .[2][3][4] It is identified by the CAS number 953787-54-7.[1][2][3][4] The compound's solubility is limited in aqueous solutions like PBS (pH 7.2) and ethanol, with some solubility observed in DMF (1 mg/ml) and DMSO (5 mg/ml).[1]

PropertyValueSource
Chemical Name 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole[1][3][4]
CAS Number 953787-54-7[1][2][3][4]
Molecular Formula C₁₆H₁₄F₃N₃O₄S[2][3][4]
Molecular Weight 401.36 g/mol [2][3][4]
Appearance Solid[1]
Solubility DMF: 1 mg/ml, DMSO: 5 mg/ml, Ethanol: insoluble, PBS (pH 7.2): insoluble[1]
UV λmax 277 nm[1]

Spectral Characterization Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides accurate mass data, confirming the elemental composition of the molecule.

IonCalculated m/zFound m/zSource
[M+Na]⁺424.0555424.0558
[M-H]⁻400.0579400.0579
[M+H]⁺-402.0
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Functional GroupWavenumber (cm⁻¹)Source
O=S=O stretching1335
C–N stretching1109
C–O aryl alkyl stretching1016

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the oxidation of Lansoprazole sulfide (B99878).

Materials:

  • Lansoprazole sulfide

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Chloroform

Procedure:

  • Dissolve Lansoprazole sulfide in chloroform.

  • Add m-Chloroperoxybenzoic acid (m-CPBA) to the solution.

  • Stir the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Synthesis_of_Lansoprazole_Sulfone_N_oxide cluster_reactants Reactants cluster_reagents Reagents lansoprazole_sulfide Lansoprazole Sulfide lansoprazole_sulfone_n_oxide This compound lansoprazole_sulfide->lansoprazole_sulfone_n_oxide Oxidation mcpba m-CPBA chloroform Chloroform

Caption: Synthetic pathway of this compound.

Analytical Characterization Workflow

A typical workflow for the analytical characterization of synthesized this compound involves a series of spectroscopic and chromatographic analyses.

Methodology:

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffer and an organic solvent in a gradient elution mode.[5]

  • Mass Spectrometry (MS): The HPLC system is often coupled with a mass spectrometer (LC-MS) to confirm the molecular weight of the compound and to study its fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Characterization_Workflow start Synthesized Product hplc Purity Assessment (HPLC) start->hplc lcms Molecular Weight Confirmation (LC-MS) hplc->lcms nmr Structural Elucidation (¹H & ¹³C NMR) lcms->nmr ir Functional Group Analysis (IR) nmr->ir data Characterization Data ir->data

Caption: Analytical workflow for this compound.

Conclusion

The comprehensive characterization of this compound is a fundamental requirement in the pharmaceutical industry to ensure the quality and safety of Lansoprazole formulations. This guide provides essential technical information, including physicochemical properties, detailed spectral data, and standardized experimental protocols, to aid researchers and drug development professionals in the identification, synthesis, and analysis of this critical impurity. The presented data and workflows serve as a valuable resource for quality control, stability studies, and regulatory submissions related to Lansoprazole.

References

Lansoprazole Sulfone N-oxide: A Comprehensive Technical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole sulfone N-oxide is recognized primarily as a process impurity and potential metabolite of Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2] The presence of impurities such as this compound in active pharmaceutical ingredients (APIs) is a critical consideration for quality control and regulatory purposes, necessitating a thorough understanding of their chemical properties and formation. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound.

Chemical Structure and Identification

This compound is structurally distinct from the parent drug, featuring both a sulfone group and a pyridine (B92270) N-oxide moiety. These modifications result from the over-oxidation of Lansoprazole.[1]

IdentifierValue
IUPAC Name 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole[3][4]
CAS Number 953787-54-7[3][5]
Molecular Formula C16H14F3N3O4S[3][5]
Molecular Weight 401.36 g/mol [3][5]

A deuterated analog, Lansoprazole-d4 sulfone N-oxide, is also available for use as an internal standard in analytical studies.[][7] Its molecular formula is C16H10D4F3N3O4S and it has a molecular weight of 405.38 g/mol .[]

Physicochemical and Analytical Data

A compilation of key physicochemical and spectral data for this compound is presented below. This information is crucial for its identification and quantification in pharmaceutical preparations.

Table 1: Physicochemical Properties

PropertyValueSource
Appearance White Solid[][7]
Solubility Soluble in DMSO and Methanol.[] Insoluble in Ethanol and PBS (pH 7.2).[2][2][]
Storage Temperature 2-8°C[]
λmax 277 nm[2]

Table 2: Spectral Data

TechniqueDataSource
Mass Spectrometry (MS) Protonated molecular ion at m/z 402.0; Sodium adduct at m/z 424.1 (EI-MS).[1]
High-Resolution Mass Spectrometry (HRMS) m/z calculated for C16H15F3N3O4S [M+H]+: 402.0730, found 402.0735.[1]
Infrared (IR) Spectroscopy (KBr, cm-1) 3436, 1602, 1572, 1479, 1328, 1269, 1166, 1114, 1062, 842.[1]
Nuclear Magnetic Resonance (1H NMR) (CDCl3, δ ppm) 8.16 (d, J=7.2 Hz, 1H), 7.85-7.75 (m, 2H), 7.50-7.40 (m, 2H), 7.20 (d, J=7.2 Hz, 1H), 5.20 (s, 2H), 4.40 (q, J=7.8 Hz, 2H), 2.25 (s, 3H).[1]

Experimental Protocols

The synthesis of this compound is typically achieved through the oxidation of Lansoprazole sulfide (B99878). The following is a representative experimental protocol based on published literature.[1]

Synthesis of this compound from Lansoprazole Sulfide

  • Dissolution: Dissolve Lansoprazole sulfide in chloroform.

  • Oxidation: Add m-chloroperbenzoic acid (m-CPBA) to the solution. The reaction proceeds smoothly at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with an appropriate aqueous solution to remove excess m-CPBA and its byproduct, m-chlorobenzoic acid.

  • Isolation: Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as MS, HRMS, IR, and NMR spectroscopy.

Logical Relationships and Formation Pathway

This compound is an over-oxidized byproduct that can form during the synthesis of Lansoprazole from Lansoprazole sulfide. The intended reaction is the oxidation of the sulfide to a sulfoxide. However, further oxidation can lead to the formation of the sulfone, and oxidation of the pyridine nitrogen can result in the N-oxide.

G cluster_0 Synthesis and Degradation Pathway cluster_1 Analytical Identification lansoprazole_sulfide Lansoprazole Sulfide lansoprazole Lansoprazole (Sulfoxide) lansoprazole_sulfide->lansoprazole Oxidation lansoprazole_sulfone Lansoprazole Sulfone lansoprazole->lansoprazole_sulfone Further Oxidation lansoprazole_sulfone_n_oxide This compound lansoprazole_sulfone->lansoprazole_sulfone_n_oxide Oxidation of Pyridine Ring analytical_techniques Analytical Techniques lansoprazole_sulfone_n_oxide->analytical_techniques Characterized by ms Mass Spectrometry (MS) analytical_techniques->ms hrms High-Resolution MS analytical_techniques->hrms ir Infrared (IR) Spectroscopy analytical_techniques->ir nmr NMR Spectroscopy analytical_techniques->nmr

Caption: Formation of this compound.

This diagram illustrates the synthetic relationship of this compound to Lansoprazole and its precursor, Lansoprazole sulfide, highlighting the oxidative steps leading to its formation as an impurity. It also indicates the analytical techniques employed for its characterization.

References

An In-depth Technical Guide to Lansoprazole Sulfone N-oxide (CAS 953787-54-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole (B1674482) sulfone N-oxide (CAS 953787-54-7) is recognized primarily as a metabolite and potential impurity in the manufacturing of Lansoprazole, a widely used proton pump inhibitor.[1] As a significant related substance, understanding its properties, synthesis, and analytical characterization is crucial for quality control and drug safety in the pharmaceutical industry. This technical guide provides a comprehensive overview of the available scientific information on Lansoprazole sulfone N-oxide, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Core Properties

This compound is a derivative of Lansoprazole formed under oxidative conditions.[1] Its chemical structure features both a sulfone group and an N-oxide moiety on the pyridine (B92270) ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReferences
CAS Number 953787-54-7[2]
Molecular Formula C₁₆H₁₄F₃N₃O₄S[2]
Molecular Weight 401.36 g/mol [2]
Appearance White to Off-White Solid-
Melting Point 224-226 °C-
Solubility DMSO (Slightly), Methanol (Slightly)-
Storage Temperature Refrigerator, 2-8°C-
Spectroscopic Data

Key spectroscopic data for the characterization of this compound are summarized in Table 2.

Spectroscopic DataValueReferences
¹H NMR Spectral data available, consistent with structure.[3]
Mass Spectrometry Protonated molecular ion [M+H]⁺ at m/z 402.0.[3]
Infrared (IR) Characteristic peaks for O=S=O stretching (1335 cm⁻¹), C–N stretching (1109 cm⁻¹), and C–O aryl alkyl stretching (1016 cm⁻¹).[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for researchers in process development and quality control.

Synthesis Protocol

This compound can be synthesized via the oxidation of Lansoprazole sulfide (B99878).[3] The following is a representative protocol based on available literature.

Objective: To synthesize this compound by oxidation of Lansoprazole sulfide.

Materials:

  • Lansoprazole sulfide

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Chloroform (B151607) (CHCl₃)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Dissolution: Dissolve Lansoprazole sulfide in chloroform in a round-bottom flask.

  • Oxidation: Cool the solution in an ice bath. Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA should be in stoichiometric excess to ensure both sulfoxidation and N-oxidation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.[4]

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.[3]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for the quantification of this compound in drug substances and formulations. The following is a representative HPLC method.[5][6]

Objective: To determine the purity of this compound and quantify it as an impurity in Lansoprazole samples.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Buffer solution (e.g., 0.05 M phosphate (B84403) buffer, pH adjusted)
Mobile Phase B Acetonitrile
Gradient A suitable gradient program to separate Lansoprazole from its impurities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., a mixture of mobile phases).

  • Sample Preparation: Prepare the sample solution by dissolving the Lansoprazole drug substance or formulation in the diluent to a known concentration.

  • Chromatography: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Identify the peaks based on their retention times compared to the standard. Quantify the amount of this compound in the sample using the peak area and the concentration of the standard.

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Mandatory Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the synthetic route from Lansoprazole sulfide to this compound via oxidation.

G cluster_synthesis Synthetic Pathway lansoprazole_sulfide Lansoprazole Sulfide lansoprazole_sulfone_n_oxide This compound lansoprazole_sulfide->lansoprazole_sulfone_n_oxide Oxidation mcpba m-CPBA (excess) Chloroform

Caption: Synthesis of this compound from Lansoprazole Sulfide.

Signaling Pathways and Biological Activity

Currently, there is a lack of scientific literature describing any specific signaling pathways directly modulated by this compound. Its primary role is understood as a metabolic byproduct of Lansoprazole. The biological activity and toxicological profile of this compound are not extensively studied, though some research has been conducted on the degradation products of Lansoprazole as a whole.[7][8] One study noted that dexlansoprazole, an enantiomer of lansoprazole, was positive in the Ames test and an in vitro chromosome aberration test.[2] Further investigation is required to determine the specific pharmacological and toxicological effects of this compound.

Conclusion

This compound is an important molecule in the context of Lansoprazole production and metabolism. This guide provides a foundational understanding of its physicochemical properties, along with representative protocols for its synthesis and analysis. The provided information is intended to support researchers and professionals in the pharmaceutical field in their efforts to ensure the quality, safety, and efficacy of Lansoprazole-containing products. Further research into the biological activity and potential toxicological effects of this compound is warranted.

References

Lansoprazole Over-oxidation: A Technical Guide to By-product Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of over-oxidation by-products of lansoprazole (B1674482), a widely used proton pump inhibitor. Understanding the degradation pathways of active pharmaceutical ingredients (APIs) under various stress conditions is a critical aspect of drug development and regulatory compliance. This document details the by-products formed during oxidative stress, outlines the experimental protocols for their generation and analysis, and presents the data in a structured format for ease of comparison.

Introduction

Lansoprazole, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, is susceptible to degradation under oxidative conditions. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify potential degradation products that could impact the safety and efficacy of the final drug product. Over-oxidation of lansoprazole can lead to the formation of several by-products, primarily involving modifications to the sulfinyl group and other parts of the molecule.

Identified Over-oxidation By-products of Lansoprazole

Forced degradation studies utilizing advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have successfully identified several over-oxidation by-products of lansoprazole.[1][2][3][4] The primary products identified in various studies are summarized in the table below.

By-product IdentifierObserved m/zProposed Structure/ModificationReference
DI-I 386.0781 [M+H]+Lansoprazole Sulfone[2][3][4]
DI-II 402.0734 [M+H]+N-oxide of Lansoprazole Sulfone[2][3][4]
DI-III 386.0785 [M+H]+Isomer of Lansoprazole Sulfone[2][3][4]
DP-6 Not specifiedOxidative degradation product[1]
DP-7 Not specifiedOxidative degradation product[1]
DP-8 Not specifiedOxidative degradation product[1]

Experimental Protocols

The generation and identification of lansoprazole over-oxidation by-products involve a systematic workflow, including forced degradation, separation, and characterization.

Forced Oxidative Degradation

Objective: To induce the formation of over-oxidation by-products of lansoprazole in a controlled manner.

Materials:

  • Lansoprazole bulk drug

  • Oxidizing agent: 3-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂)[2][5]

  • Acetonitrile (B52724) (ACN)

  • Water

  • Diluent (e.g., a mixture of ACN and water)

Procedure:

  • Prepare a stock solution of lansoprazole in a suitable solvent like acetonitrile.

  • Prepare a solution of the oxidizing agent (e.g., 1 mg/mL m-CPBA in acetonitrile or 2% H₂O₂).[2][5]

  • Mix the lansoprazole stock solution with the oxidizing agent solution. The reaction is typically carried out at room temperature for a defined period (e.g., 20 minutes for m-CPBA).[2]

  • After the specified time, quench the reaction if necessary and dilute the sample with the diluent to a suitable concentration for analysis (e.g., 400 µg/mL of lansoprazole).[6]

Analytical Method for Separation and Identification

Objective: To separate lansoprazole from its over-oxidation by-products and to characterize the structure of these by-products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • C18 analytical column (e.g., 50 × 4.6 mm, 3.5 μm)[3]

  • UV or Photodiode Array (PDA) detector

  • High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an electrospray ionization (ESI) source[2][3]

Chromatographic Conditions (Representative):

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the more non-polar compounds.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: Ambient or controlled (e.g., 45°C)[7]

  • Detection Wavelength: 285 nm[2]

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: Full scan mode to detect all ions and product ion scan (tandem MS or MS/MS) to fragment specific ions for structural elucidation.[2]

Visualizing the Workflow and Degradation Pathway

To better understand the process of identifying lansoprazole's over-oxidation by-products and the chemical transformations involved, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification start Lansoprazole Stock Solution stress Oxidative Stress Reaction start->stress oxidant Oxidizing Agent (e.g., m-CPBA) oxidant->stress quench Quenching & Dilution stress->quench hplc HPLC/UPLC Separation quench->hplc ms HRMS Detection (MS & MS/MS) hplc->ms data Data Analysis (m/z, Fragmentation) ms->data structure Structure Elucidation data->structure report By-product Identification Report structure->report

Figure 1: Experimental workflow for by-product identification.

degradation_pathway lansoprazole Lansoprazole (m/z 370.0836) sulfone Lansoprazole Sulfone (DI-I) (m/z 386.0781) lansoprazole->sulfone Oxidation sulfone_isomer Isomer of Lansoprazole Sulfone (DI-III) (m/z 386.0785) lansoprazole->sulfone_isomer Oxidation n_oxide_sulfone N-oxide of Lansoprazole Sulfone (DI-II) (m/z 402.0734) sulfone->n_oxide_sulfone Further Oxidation

Figure 2: Proposed over-oxidation pathway of lansoprazole.

Conclusion

The identification of over-oxidation by-products of lansoprazole is a critical step in ensuring the quality and safety of this pharmaceutical product. This guide has summarized the key identified by-products, provided detailed experimental protocols for their generation and analysis, and visualized the workflow and degradation pathway. The use of modern analytical techniques, particularly LC-HRMS, is indispensable for the accurate identification and structural elucidation of these degradation products. The information presented herein serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of lansoprazole.

References

Lansoprazole sulfone N-oxide molecular formula C16H14F3N3O4S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole (B1674482), a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders, undergoes extensive metabolism and degradation, leading to the formation of various related substances. Among these is Lansoprazole Sulfone N-oxide (C₁₆H₁₄F₃N₃O₄S), a potential impurity and metabolite formed under oxidative conditions.[1] Understanding the chemical properties, synthesis, and analytical determination of this compound is crucial for quality control in pharmaceutical manufacturing and for a comprehensive understanding of lansoprazole's metabolic fate. This guide provides a detailed overview of the current technical knowledge regarding this compound.

Chemical and Physical Properties

This compound is a solid, white to off-white substance.[2] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₄F₃N₃O₄S[2]
Molecular Weight 401.36 g/mol [2]
CAS Number 953787-54-7[2]
IUPAC Name 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole[2]
Physical Form Solid[1]
Color White to Off-WhiteN/A
Solubility DMSO (Slightly), Methanol (B129727) (Slightly)N/A
UV λmax 277 nm[1]

Synthesis of this compound

This compound is synthesized through the oxidation of lansoprazole sulfide (B99878) N-oxide. The following experimental protocol is a representative method for its preparation.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • Lansoprazole sulfide N-oxide

  • Isopropyl alcohol (IPA)

  • Methanol

  • Hydrogen peroxide (H₂O₂)

  • Vanadyl acetylacetonate

  • Chloroform (B151607)

  • Water

Procedure:

  • Dissolution: Dissolve 5 g of lansoprazole sulfide N-oxide in a mixture of 28 g of IPA and 3.6 g of methanol.

  • Heating and Filtration: Heat the reaction mixture to 45-50°C and filter while hot.

  • Cooling: Cool the filtrate to 15-18°C.

  • Catalyst Preparation: Prepare a catalyst solution by mixing 2.2 g of water, 7.09 g of H₂O₂, and 10.5 mg of vanadyl acetylacetonate.

  • Oxidation: Add the catalyst solution to the reaction mixture under stirring. Maintain the reaction for 2 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Extraction: Add chloroform to the reaction mixture and heat to 40-45°C. Separate the chloroform layer.

  • Precipitation: Charge the aqueous layer into a reactor and cool to 10-15°C. Add 10 g of methanol dropwise to induce re-precipitation.

  • Isolation: Filter the resulting solid, wash with water, and dry to obtain this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup and Isolation start Start dissolve Dissolve Lansoprazole Sulfide N-oxide start->dissolve heat_filter Heat and Filter dissolve->heat_filter cool Cool heat_filter->cool add_catalyst Add Catalyst (H₂O₂ + Vanadyl acetylacetonate) cool->add_catalyst react React for 2h add_catalyst->react monitor Monitor with TLC react->monitor extract Extract with Chloroform monitor->extract precipitate Precipitate with Methanol extract->precipitate isolate Filter, Wash, and Dry precipitate->isolate end Lansoprazole Sulfone N-oxide isolate->end

Caption: Workflow for the synthesis of this compound.

Analytical Determination

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the identification and quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol: HPLC Analysis

Objective: To determine the presence and quantity of this compound in a sample.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common mobile phase consists of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile in a gradient elution mode.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of a known concentration in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Sample Preparation: Dissolve the sample containing lansoprazole in the same diluent to a known concentration.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of the impurity by comparing the peak area with the standard peak area.

Analytical Workflow Diagram

Analytical_Workflow HPLC Analysis of this compound cluster_results Results prep Sample and Standard Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc injection Inject Sample and Standard hplc->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection at 285 nm separation->detection data Data Acquisition and Processing detection->data identification Peak Identification (by Retention Time) data->identification quantification Quantification (by Peak Area) data->quantification Lansoprazole_Metabolism Simplified Metabolism of Lansoprazole cluster_cyp2c19 CYP2C19 cluster_cyp3a4 CYP3A4 lansoprazole Lansoprazole hydroxy 5-Hydroxylansoprazole lansoprazole->hydroxy Major Pathway sulfone Lansoprazole Sulfone lansoprazole->sulfone Major Pathway sulfone_n_oxide This compound (Potential Minor Metabolite) sulfone->sulfone_n_oxide Oxidation (Postulated)

References

An In-depth Technical Guide to the Degradation Pathways of Lansoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Lansoprazole (B1674482), a widely used proton pump inhibitor. Understanding the stability of Lansoprazole under various stress conditions is critical for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document outlines the degradation products formed under acidic, alkaline, and oxidative stress, presents quantitative data from forced degradation studies, and provides detailed experimental protocols for reproducibility.

Core Degradation Pathways of Lansoprazole

Lansoprazole is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2] It is generally found to be stable under thermal and photolytic stress.[1][2] The degradation of Lansoprazole leads to the formation of several related substances, with the specific products depending on the nature of the stressor.

Acidic Degradation

Lansoprazole is notably labile in acidic environments. This acid-catalyzed degradation is, in fact, integral to its mechanism of action, as the degradation products are the active inhibitors of the gastric H+/K+-ATPase.[3] However, this reactivity also presents significant challenges in drug formulation. The primary degradation products formed under acidic conditions include Lansoprazole sulfide (B99878) (Impurity C) and other related compounds.[3][4] In some studies, a major unknown degradation impurity, later identified as 1-Methyl-10-thioxo-10H-4a,5,9b-triaza-indeno[2,1-a]inden-2-one, has been isolated and characterized.[4]

Acidic Degradation Pathway of Lansoprazole

Lansoprazole_Acid_Degradation Lansoprazole Lansoprazole Protonation Protonation (H+) Lansoprazole->Protonation Rearrangement Intramolecular Rearrangement Protonation->Rearrangement Sulfenamide Tetracyclic Sulfenamide (Active Metabolite) Rearrangement->Sulfenamide Inhibition of H+/K+-ATPase Degradation_Products Degradation Products Rearrangement->Degradation_Products Sulfide Lansoprazole Sulfide Degradation_Products->Sulfide Thioxoindanone 1-Methyl-10-thioxo-10H-4a,5,9b-triaza- indeno[2,1-a]inden-2-one Degradation_Products->Thioxoindanone

Caption: Proposed pathway for the acid-catalyzed degradation of Lansoprazole.

Alkaline Degradation

Under basic conditions, Lansoprazole also undergoes degradation, although generally to a lesser extent than in acidic media. The degradation in a basic medium can lead to the formation of a novel impurity with a higher molecular weight than the parent drug. One such product has been identified as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo[5][6]imidazo[2,1-b]benzo[5][6]imidazo[2,1-d][2][3][6]thiadiazine.[7]

Alkaline Degradation Pathway of Lansoprazole

Lansoprazole_Alkaline_Degradation Lansoprazole Lansoprazole Base_Hydrolysis Base Hydrolysis (OH-) Lansoprazole->Base_Hydrolysis Degradation_Product 7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo[4,5]imidazo [2,1-b]benzo[4,5]imidazo[2,1-d] [1,3,5]thiadiazine Base_Hydrolysis->Degradation_Product Other_Products Other Degradation Products Base_Hydrolysis->Other_Products

Caption: Formation of a key degradation product of Lansoprazole under alkaline stress.

Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide, leads to the formation of Lansoprazole sulfone (Impurity B) and Lansoprazole N-oxide.[6][8] These products result from the oxidation of the sulfinyl and pyridine (B92270) nitrogen moieties of the Lansoprazole molecule, respectively.

Oxidative Degradation Pathway of Lansoprazole

Lansoprazole_Oxidative_Degradation Lansoprazole Lansoprazole Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Lansoprazole->Oxidizing_Agent Lansoprazole_Sulfone Lansoprazole Sulfone Oxidizing_Agent->Lansoprazole_Sulfone Oxidation of Sulfinyl Group Lansoprazole_N_Oxide Lansoprazole N-Oxide Oxidizing_Agent->Lansoprazole_N_Oxide Oxidation of Pyridine Nitrogen

Caption: Major degradation products of Lansoprazole formed under oxidative conditions.

Quantitative Data from Forced Degradation Studies

The following tables summarize the quantitative data from forced degradation studies performed on Lansoprazole under various stress conditions. The extent of degradation and the major products formed are highlighted.

Table 1: Summary of Forced Degradation Studies of Lansoprazole

Stress ConditionReagent/ParametersDurationTemperature% DegradationMajor Degradation Products IdentifiedReference(s)
Acid Hydrolysis 0.1 N HCl8 hours60°C45.0%Des-sulphur impurity, Sulphide impurity[3]
1 N HCl1 minute-Significant-[6]
0.01 N HCl10 minutesRoom TempSignificantDP-1, DP-2, DP-3[3]
0.1 N HCl24 hours-~32%1-Methyl-10-thioxo-10H-4a,5,9b-triaza-indeno[2,1-a]inden-2-one[4]
Base Hydrolysis 1 N NaOH6 hours30°CSignificant-[6]
0.1 N NaOH8 hours60°CSignificantThiadiazine derivative[7]
Oxidative 6% H₂O₂2 hours-SignificantLansoprazole Sulfone, Lansoprazole N-Oxide[6]
3-6% H₂O₂-Room Temp-Lansoprazole Sulfone, Lansoprazole Sulfide[9]
Thermal Dry Heat14 hours105°CNo significant degradation-[6]
Photolytic Visible light1.2 million lux-hours-No significant degradation-[6]
Neutral Hydrolysis Water30 minutes60°CNo significant degradation-[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. Below are representative experimental protocols for conducting forced degradation of Lansoprazole.

Protocol 1: Acid Hydrolysis for Identification of Degradation Products

Objective: To generate and identify acid degradation products of Lansoprazole.

Procedure:

  • Dissolve 200 mg of Lansoprazole in a suitable solvent.[7]

  • Add the drug solution to a volume of 0.1 N hydrochloric acid.[7]

  • Reflux the solution at 60°C for 8 hours. To achieve sufficient degradation, the normality of the acid can be gradually increased up to 2 N.[7]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate base (e.g., 0.1 N NaOH).

  • Dilute the resulting solution with a suitable mobile phase for analysis.[3]

  • Analysis: Inject the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS).[2]

Protocol 2: Kinetic Study of Acid Degradation

Objective: To determine the rate of degradation of Lansoprazole at a specific acidic pH.

Procedure:

  • Prepare a stock solution of Lansoprazole in a suitable organic solvent (e.g., methanol).

  • Prepare a buffer solution of the desired acidic pH (e.g., pH 2.0 to 5.0).

  • Initiate the degradation by adding a known volume of the Lansoprazole stock solution to the pre-heated acidic buffer in a thermostatically controlled reaction vessel.[3]

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the degradation reaction in the aliquots by neutralizing with a base or by diluting with a neutral or basic mobile phase.[3]

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Quantify the remaining concentration of Lansoprazole at each time point.

    • Plot the natural logarithm of the Lansoprazole concentration versus time to determine the first-order degradation rate constant (k).[3]

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.[3]

Protocol 3: Oxidative Degradation

Objective: To generate and identify oxidative degradation products of Lansoprazole.

Procedure:

  • Prepare a stock solution of Lansoprazole in a suitable solvent.

  • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-6% H₂O₂) and keep it at room temperature.[6]

  • Collect samples at different time intervals.

  • Quench the reaction if necessary (e.g., by dilution with mobile phase).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method as described in Protocol 1.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Stock_Solution Prepare Lansoprazole Stock Solution Initiate_Degradation Initiate Degradation (Mix and Incubate) Stock_Solution->Initiate_Degradation Stress_Medium Prepare Stress Medium (Acid, Base, Oxidant) Stress_Medium->Initiate_Degradation Sampling Withdraw Aliquots at Time Intervals Initiate_Degradation->Sampling Quench Quench Reaction Sampling->Quench HPLC_UPLC HPLC/UPLC Analysis Quench->HPLC_UPLC Data_Processing Data Processing and Quantification HPLC_UPLC->Data_Processing Identification Degradant Identification (MS, NMR) Data_Processing->Identification

Caption: A generalized workflow for conducting forced degradation studies of Lansoprazole.

Conclusion

The degradation of Lansoprazole is a multifaceted process that is highly dependent on the environmental conditions to which it is exposed. A thorough understanding of its degradation pathways under acidic, alkaline, and oxidative stress is paramount for the development of stable and effective pharmaceutical formulations. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the robust characterization of Lansoprazole's stability profile and ensuring the quality and safety of its drug products.

References

Lansoprazole Sulfone N-Oxide: A Technical Overview of its Role as a Putative Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lansoprazole (B1674482), a widely prescribed proton pump inhibitor, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2C19 and CYP3A4. This process leads to the formation of two major metabolites: 5-hydroxylansoprazole (B1664657) and lansoprazole sulfone. While lansoprazole sulfone N-oxide is a known impurity in the manufacturing of lansoprazole and a potential degradation product, a comprehensive review of the scientific literature indicates a lack of substantive evidence to classify it as a significant in vivo metabolite in humans. This technical guide synthesizes the current understanding of lansoprazole metabolism, addresses the status of this compound, and provides detailed experimental methodologies for the study of lansoprazole and its established metabolites.

Core Metabolic Pathways of Lansoprazole

Lansoprazole is subject to two primary metabolic transformations in the liver[1][2]:

  • Hydroxylation: Catalyzed predominantly by CYP2C19 , this pathway results in the formation of 5-hydroxylansoprazole .

  • Sulfoxidation: Primarily mediated by CYP3A4 , this reaction produces lansoprazole sulfone [1][2].

These initial metabolites can undergo further biotransformation. For instance, lansoprazole sulfone can be subsequently hydroxylated to form 5-hydroxylansoprazole sulfone, a reaction that can be catalyzed by CYP2C19[1]. Similarly, 5-hydroxylansoprazole can be oxidized by CYP3A4 to the same metabolite[1]. A minor pathway involving reduction to lansoprazole sulfide (B99878) has also been reported[1].

The genetic polymorphism of CYP2C19 is a significant factor influencing the pharmacokinetics of lansoprazole, leading to variations in drug exposure and clinical efficacy among individuals.

Signaling Pathway of Lansoprazole Metabolism

The core metabolic fate of lansoprazole is depicted in the following signaling pathway diagram.

Lansoprazole_Metabolism Lansoprazole Lansoprazole Metabolite1 5-Hydroxylansoprazole Lansoprazole->Metabolite1 CYP2C19 Metabolite2 Lansoprazole Sulfone Lansoprazole->Metabolite2 CYP3A4 Metabolite3 Lansoprazole Sulfide Lansoprazole->Metabolite3 Reduction Metabolite4 5-Hydroxylansoprazole Sulfone Metabolite1->Metabolite4 CYP3A4 Metabolite2->Metabolite4 CYP2C19

Core metabolic pathways of Lansoprazole.

The Role of this compound

A thorough review of published literature reveals that this compound is consistently identified as a process-related impurity in the bulk synthesis of lansoprazole and as a potential degradation product under oxidative conditions[3]. While one commercial supplier suggests that lansoprazole N-oxide acts as a prodrug, being converted to lansoprazole sulfone in vivo, this assertion is not substantiated by peer-reviewed scientific studies[4]. Numerous detailed pharmacokinetic and metabolism studies of lansoprazole in human plasma and urine have identified lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone as the primary circulating compounds, with no mention of this compound as a detectable metabolite[5][6].

Therefore, based on the current body of scientific evidence, This compound is not considered a significant metabolite of lansoprazole in humans. Its presence in analytical studies is more likely attributable to its status as a synthetic impurity or a degradation product.

Quantitative Data on Lansoprazole and its Major Metabolites

The pharmacokinetic parameters of lansoprazole and its two primary metabolites, 5-hydroxylansoprazole and lansoprazole sulfone, have been well-characterized. The following tables summarize key quantitative data from a single-dose study in healthy volunteers.

Compound Cmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)t½ (hr)
Lansoprazole1047 ± 3442.0 ± 0.73388 ± 14842.24 ± 1.43
5-Hydroxylansoprazole111.2 ± 41.82.1 ± 0.8317.0 ± 81.22.31 ± 1.18
Lansoprazole Sulfone66.6 ± 52.91.9 ± 0.8231.9 ± 241.72.52 ± 1.54
Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Metabolism of Lansoprazole using Human Liver Microsomes

This protocol is designed to identify the metabolites of lansoprazole formed by hepatic enzymes.

Objective: To determine the metabolic profile of lansoprazole when incubated with human liver microsomes.

Materials:

  • Lansoprazole

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (e.g., omeprazole)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of lansoprazole in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the lansoprazole stock solution to the microsome suspension to achieve the desired final concentration (e.g., 1-10 µM).

  • Add the NADPH regenerating system to the mixture.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Workflow Diagram:

In_Vitro_Metabolism_Workflow cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Analysis A Prepare Microsome Mix B Add Lansoprazole A->B C Add NADPH System B->C D Incubate at 37°C C->D E Quench with Acetonitrile D->E F Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Experimental workflow for in vitro metabolism of lansoprazole.
Synthesis of this compound (for use as a reference standard)

This protocol describes the chemical synthesis of this compound, which can be used as an analytical standard to confirm its identity if detected in samples.

Objective: To synthesize this compound from lansoprazole sulfide.

Materials:

  • Lansoprazole sulfide

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Chloroform (B151607)

  • Sodium bicarbonate solution

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

  • Dissolve lansoprazole sulfide in chloroform.

  • Cool the solution in an ice bath.

  • Slowly add a solution of m-CPBA (approximately 2-3 equivalents) in chloroform to the cooled lansoprazole sulfide solution.

  • Stir the reaction mixture at a low temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to yield pure this compound.

  • Characterize the synthesized compound using analytical techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm its structure.

Logical Relationship Diagram:

Synthesis_Logical_Flow Start Lansoprazole Sulfide Step1 Dissolve in Chloroform Start->Step1 Step2 Oxidize with m-CPBA Step1->Step2 Step3 Aqueous Workup (NaHCO3) Step2->Step3 Step4 Purification (Chromatography) Step3->Step4 End This compound Step4->End

Logical flow for the synthesis of this compound.

Conclusion

The metabolic profile of lansoprazole is well-established, with 5-hydroxylansoprazole and lansoprazole sulfone being the principal metabolites formed via CYP2C19 and CYP3A4, respectively. While this compound is a chemically relevant compound, the available scientific evidence strongly indicates that it is primarily a synthetic impurity or a degradation product rather than a significant in vivo metabolite in humans. Researchers investigating the metabolism of lansoprazole should focus on the validated metabolic pathways and utilize robust analytical methods to accurately quantify the parent drug and its known major metabolites. The synthesis of this compound as a reference standard is crucial for its definitive identification and to rule out its presence as a metabolite in biological samples.

References

Methodological & Application

Application Note and Protocol: Analytical Method Validation for the Determination of Impurities in Lansoprazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lansoprazole (B1674482) is a proton pump inhibitor used to treat and prevent stomach and intestinal ulcers, erosive esophagitis, and other conditions involving excessive stomach acid.[1] The control of impurities in pharmaceutical substances is a critical issue to ensure the safety and efficacy of the drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the identification, qualification, and control of impurities in new drug substances and products.[2] This application note provides a detailed protocol for the validation of a stability-indicating analytical method for the determination of impurities in lansoprazole, in accordance with ICH guidelines.[3]

The method described is a reversed-phase high-performance liquid chromatography (RP-HPLC) method, which is a common technique for the analysis of lansoprazole and its related substances. The validation of this method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data for the quantification of lansoprazole impurities.[4][5]

Potential Impurities of Lansoprazole

Lansoprazole impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[1][6] Common impurities include Lansoprazole Sulfone (Related Compound A), Lansoprazole N-oxide (Related Compound B), and Lansoprazole Sulfide (Related Compound C). Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[7][8][9][10]

Experimental Workflow

The following diagram illustrates the general workflow for the analytical method validation of lansoprazole impurities.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation A Literature Review & Impurity Identification B Selection of Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Forced Degradation Studies B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Solution Stability I->J L Validation Report J->L K Validation Protocol K->L

Caption: Experimental workflow for analytical method validation.

Experimental Protocols

Materials and Reagents
  • Lansoprazole reference standard and impurity reference standards (Lansoprazole Sulfone, Lansoprazole N-oxide, Lansoprazole Sulfide)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Water (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

A stability-indicating RP-HPLC method can be developed using the following conditions. It is important to note that these are starting conditions and may require optimization.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Detection UV at 285 nm[11]
Injection Volume 10 µL
Column Temperature 30 °C
Diluent Acetonitrile and water (50:50, v/v)
Preparation of Solutions
  • Standard Stock Solution (Lansoprazole): Accurately weigh and dissolve about 25 mg of lansoprazole reference standard in 50 mL of diluent to obtain a concentration of 500 µg/mL.

  • Impurity Stock Solution: Accurately weigh and dissolve about 5 mg of each impurity reference standard in 50 mL of diluent to obtain a concentration of 100 µg/mL for each impurity.

  • Spiked Sample Solution: Prepare a solution of lansoprazole at the working concentration (e.g., 200 µg/mL) and spike it with known amounts of each impurity at the desired concentration level (e.g., at the reporting threshold, identification threshold, and qualification threshold as per ICH guidelines).

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[7][8][9][10] A solution of lansoprazole (e.g., 1 mg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Solid drug substance at 105 °C for 24 hours.

  • Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

After exposure, the stressed samples are diluted with the diluent to a suitable concentration and analyzed by HPLC. The chromatograms are examined for the separation of degradation products from the main lansoprazole peak.

Logical Relationship for Impurity Management

The following diagram illustrates the logical relationship between impurity detection, identification, and control.

G A Impurity Detected in Drug Substance B Is Impurity Level > Reporting Threshold? A->B C Report Impurity B->C Yes I No Action Required B->I No D Is Impurity Level > Identification Threshold? C->D E Identify Structure of Impurity D->E Yes H Set Specification for Impurity D->H No F Is Impurity Level > Qualification Threshold? E->F G Establish Safety (Qualify Impurity) F->G Yes F->H No G->H

Caption: Impurity identification and control workflow.

Validation Parameters and Acceptance Criteria

The analytical method should be validated for the following parameters as per ICH Q2(R1) guidelines.[2]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]

  • Protocol: Analyze blank, placebo (if applicable), lansoprazole standard, individual impurity standards, and a spiked sample containing lansoprazole and all known impurities. Also, analyze the samples from the forced degradation studies.

  • Acceptance Criteria: The peak for lansoprazole should be well-resolved from all impurity and degradation product peaks. The resolution between any two adjacent peaks should be greater than 1.5.

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2]

  • Protocol: Prepare a series of at least five concentrations of each impurity, ranging from the limit of quantitation (LOQ) to 150% of the specified limit.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept of the regression line should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[5]

  • Protocol: Perform recovery studies by spiking a placebo or drug product with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity.[12]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5]

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a sample spiked with impurities at 100% of the specification level on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for the area of each impurity should be not more than 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be precise and accurate. The RSD for the LOQ precision should be ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]

  • Protocol: Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase buffer (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptable limits. The results of the analysis should not be significantly affected by the variations.

Data Presentation

The quantitative data from the validation experiments should be summarized in clearly structured tables for easy comparison and review.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Resolution > 1.52.8
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20005500
% RSD of 6 Injections ≤ 2.0%0.8%

Table 2: Linearity Data for Impurities

ImpurityRange (µg/mL)Correlation Coefficient (r²)y-intercept
Lansoprazole Sulfone 0.1 - 1.50.9995-125
Lansoprazole N-oxide 0.1 - 1.50.9992250
Lansoprazole Sulfide 0.1 - 1.50.9998-80

Table 3: Accuracy (Recovery) Data

ImpuritySpiked Level% Recovery (Mean ± SD, n=3)
Lansoprazole Sulfone 50%98.5 ± 0.8
100%99.2 ± 0.5
150%101.1 ± 1.1
Lansoprazole N-oxide 50%97.8 ± 1.2
100%100.5 ± 0.7
150%102.3 ± 0.9
Lansoprazole Sulfide 50%99.0 ± 0.6
100%99.8 ± 0.4
150%100.9 ± 1.0

Table 4: Precision Data

ImpurityRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Lansoprazole Sulfone 1.21.8
Lansoprazole N-oxide 1.52.1
Lansoprazole Sulfide 0.91.5

Table 5: LOD and LOQ Data

ImpurityLOD (µg/mL)LOQ (µg/mL)
Lansoprazole Sulfone 0.030.1
Lansoprazole N-oxide 0.040.12
Lansoprazole Sulfide 0.020.08

Conclusion

The described RP-HPLC method for the determination of impurities in lansoprazole is specific, linear, accurate, precise, and robust. The method has been validated in accordance with ICH guidelines and is suitable for its intended purpose in a quality control environment for the routine analysis of lansoprazole drug substance and drug product. The forced degradation studies demonstrate the stability-indicating nature of the method, capable of separating the active pharmaceutical ingredient from its potential degradation products.

References

Application Notes and Protocols for the Use of Lansoprazole Sulfone N-oxide-d4 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole (B1674482), a proton pump inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways involve hydroxylation and sulfoxidation, mediated largely by CYP2C19 and CYP3A4, respectively[1][2][3]. While 5-hydroxylansoprazole (B1664657) and lansoprazole sulfone are the most well-characterized metabolites, other minor metabolites, including Lansoprazole sulfone N-oxide, are also formed. Understanding the complete metabolic profile of a drug candidate is crucial for a thorough assessment of its efficacy, safety, and potential for drug-drug interactions.

Stable isotope-labeled internal standards are indispensable tools in modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays[4][5][6]. Deuterated standards, such as this compound-d4, are chemically identical to the analyte of interest but have a higher mass, allowing for precise and accurate quantification by correcting for variability in sample preparation and instrument response[7][8].

These application notes provide detailed protocols for the use of this compound-d4 in in vitro and in vivo metabolic studies to characterize the formation of this compound.

Data Presentation

Table 1: Mass Spectrometric Parameters for this compound and this compound-d4
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound402.1[To be optimized][To be optimized]
This compound-d4406.1[To be optimized][To be optimized]

Note: The exact product ions and collision energies need to be determined empirically on the specific mass spectrometer being used.

Table 2: Representative Pharmacokinetic Parameters of Lansoprazole Metabolites in Human Plasma Following a Single Oral Dose of 30 mg Lansoprazole
MetaboliteCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)t₁/₂ (h)
5-hydroxylansoprazole111.2 ± 41.82.1 ± 0.8317.0 ± 81.22.31 ± 1.18
Lansoprazole sulfone66.6 ± 52.91.9 ± 0.8231.9 ± 241.72.52 ± 1.54
This compound[Data not available][Data not available][Data not available][Data not available]

Data for 5-hydroxylansoprazole and lansoprazole sulfone are from a study in healthy Chinese male volunteers and are presented as mean ± SD[7][9]. Data for this compound is not currently available in the public domain and would be the objective of the described studies.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Lansoprazole in Human Liver Microsomes

Objective: To investigate the formation of this compound from lansoprazole in human liver microsomes and to determine the enzyme kinetics of this metabolic pathway.

Materials:

  • Lansoprazole

  • This compound-d4 (as internal standard)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of lansoprazole (10 mM) in DMSO.

    • Prepare a stock solution of this compound-d4 (1 mg/mL) in methanol.

    • Prepare working solutions of lansoprazole by diluting the stock solution in phosphate buffer to the desired concentrations for incubation (e.g., for kinetic studies, a range of concentrations from 0.1 µM to 50 µM).

    • Prepare an internal standard working solution (e.g., 100 ng/mL) by diluting the stock solution in acetonitrile.

  • Incubation:

    • In a microcentrifuge tube, add phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and the lansoprazole working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the this compound-d4 internal standard.

    • Vortex vigorously to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and this compound-d4.

    • Chromatographic Conditions (representative):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analyte from other metabolites.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 1.

  • Data Analysis:

    • Quantify the formation of this compound by constructing a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

    • For enzyme kinetics, plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound in a rodent model (e.g., rats) following oral administration of lansoprazole, using this compound-d4 as an internal standard for quantification.

Materials:

  • Lansoprazole formulation for oral administration

  • This compound-d4

  • Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Acetonitrile (LC-MS grade)

Procedure:

  • Animal Dosing:

    • Acclimatize animals for at least one week prior to the study.

    • Fast the animals overnight with free access to water.

    • Administer a single oral dose of the lansoprazole formulation via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add the this compound-d4 internal standard working solution.

    • Perform protein precipitation by adding three volumes of ice-cold acetonitrile.

    • Vortex and centrifuge as described in Protocol 1.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Use the LC-MS/MS method developed and validated in Protocol 1 to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the key pharmacokinetic parameters for this compound, including Cmax, Tmax, AUC, and elimination half-life (t₁/₂).

Visualizations

G Metabolic Pathway of Lansoprazole Lansoprazole Lansoprazole Metabolite1 5-hydroxylansoprazole Lansoprazole->Metabolite1 CYP2C19 Metabolite2 Lansoprazole sulfone Lansoprazole->Metabolite2 CYP3A4 Metabolite3 This compound Metabolite2->Metabolite3 CYP/FMO (Hypothesized)

Caption: Metabolic pathway of Lansoprazole.

G In Vitro Metabolism Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Lansoprazole, HLM, NADPH) Incubate Incubate at 37°C Reagents->Incubate Quench Quench Reaction & Add IS (this compound-d4) Incubate->Quench Extract Protein Precipitation & Supernatant Evaporation Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Analysis (Kinetics) LCMS->Data

Caption: In Vitro Metabolism Experimental Workflow.

G In Vivo Pharmacokinetic Study Workflow Dosing Oral Dosing of Lansoprazole to Rodents Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Preparation Sample Preparation (Protein Precipitation with IS) Plasma->Preparation LCMS LC-MS/MS Quantification Preparation->LCMS PK Pharmacokinetic Analysis LCMS->PK

Caption: In Vivo Pharmacokinetic Study Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination and quantification of the proton pump inhibitor lansoprazole (B1674482) and its primary related compounds. The described protocol is suitable for routine quality control, stability testing, and impurity profiling in bulk drug substances and pharmaceutical formulations. The method demonstrates excellent linearity, accuracy, and precision, meeting the stringent requirements of regulatory guidelines.

Introduction

Lansoprazole is a widely prescribed proton pump inhibitor used for the treatment of acid-related gastrointestinal disorders.[1] During its synthesis and storage, or upon exposure to stress conditions such as acid, base, and oxidation, various related compounds or impurities can be formed.[2][3] Monitoring and controlling these impurities are critical to ensure the safety and efficacy of the drug product. This document provides a comprehensive LC-MS/MS methodology for the analysis of lansoprazole and its key related compounds, including Lansoprazole Sulfone (USP Related Compound A), Lansoprazole Sulfide (a known metabolite), and Lansoprazole N-oxide.[4][5][6]

Experimental Protocols

Materials and Reagents
  • Lansoprazole reference standard (Purity ≥98%)

  • Lansoprazole Sulfone, Lansoprazole Sulfide, and Lansoprazole N-oxide reference standards (Purity ≥95%)

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

Standard Solution Preparation

Prepare individual stock solutions of lansoprazole and each related compound in methanol at a concentration of 1 mg/mL. From these stocks, prepare working standard solutions by serial dilution with a 50:50 (v/v) mixture of methanol and water to create calibration standards at appropriate concentrations.

Sample Preparation

For the analysis of bulk drug substance, accurately weigh and dissolve the sample in methanol to achieve a target concentration of 1 mg/mL. Further dilute with the mobile phase to fall within the calibration range. For capsule formulations, the contents of the capsules should be emptied, weighed, and dissolved in a suitable solvent, followed by dilution.

A protein precipitation method can be employed for the extraction of lansoprazole and its metabolites from plasma samples. To 100 µL of plasma, add 300 µL of acetonitrile to precipitate the proteins.[4] Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.[4] Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4] Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]

LC-MS/MS Method Parameters

The following tables summarize the optimized liquid chromatography and mass spectrometry conditions.

Table 1: Liquid Chromatography Conditions

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A 10 mM Ammonium Acetate in Water[2]
Mobile Phase B Acetonitrile[2]
Gradient Elution A gradient elution program should be optimized to ensure adequate separation of all compounds.
Flow Rate 1.0 mL/min[2]
Column Temperature 40 °C[7]
Injection Volume 10 µL
Autosampler Temp. 5 °C[7]

Table 2: Mass Spectrometry Conditions

ParameterValue
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C[7]
Ion Spray Voltage 4500 V[7]
Curtain Gas 40 units[7]
Gas 1 (Nebulizer) 40 units[7]
Gas 2 (Turbo Gas) 60 units[7]
Dwell Time 300 ms[7]

Data Presentation

Table 3: Molecular Information and MRM Transitions for Lansoprazole and Related Compounds

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z)Product Ion (m/z)
Lansoprazole 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfinyl]-1H-benzimidazoleC₁₆H₁₄F₃N₃O₂S369.36[1]370.2[7]252.1[7]
Lansoprazole Sulfone 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulfonyl]-1H-benzimidazoleC₁₆H₁₄F₃N₃O₃S385.36[6]386.1252.0
Lansoprazole Sulfide 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazoleC₁₆H₁₄F₃N₃OS353.36[9]354.0236.0
Lansoprazole N-oxide 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazoleC₁₆H₁₄F₃N₃O₃S385.36[10]386.1152.1[11]

Table 4: Quantitative Performance Data

CompoundLinearity Range (ng/mL)LLOQ (ng/mL)
Lansoprazole 4.50 - 2800.00[7]4.50[7]>0.999[7]
Lansoprazole Sulfone 3 - 50005.8>0.99[12]
Lansoprazole Sulfide N/AN/AN/A
5-Hydroxylansoprazole 3 - 50006.1>0.99[12]

Note: Data for Lansoprazole Sulfide and N-oxide were not explicitly available in the searched literature and would need to be determined during method validation.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (1 mg/mL) working Working Standards (Serial Dilution) stock->working lc Liquid Chromatography (C18 Column, Gradient Elution) working->lc sample Sample Preparation (Dissolution/Extraction) sample->lc ms Mass Spectrometry (ESI+, MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification calibration->quantification

Figure 1. Experimental workflow for the LC-MS/MS analysis of lansoprazole and its related compounds.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_reduction Reduction/Metabolism cluster_acid Acidic Degradation lansoprazole Lansoprazole (C16H14F3N3O2S) sulfone Lansoprazole Sulfone (C16H14F3N3O3S) lansoprazole->sulfone Oxidation n_oxide Lansoprazole N-oxide (C16H14F3N3O3S) lansoprazole->n_oxide Oxidation sulfide Lansoprazole Sulfide (C16H14F3N3OS) lansoprazole->sulfide Reduction des_sulfur Des-sulfur Impurity lansoprazole->des_sulfur Acid Hydrolysis

Figure 2. Simplified degradation and metabolic pathways of lansoprazole.

Conclusion

The LC-MS/MS method presented provides a reliable and efficient tool for the analysis of lansoprazole and its related compounds. The detailed protocols and method parameters can be readily adapted for use in quality control and research laboratories. The high sensitivity and selectivity of mass spectrometric detection allow for the accurate quantification of impurities even at low levels, ensuring the quality and safety of lansoprazole-containing products.

References

Application Notes and Protocols for the Synthesis of Lansoprazole Sulfone N-oxide Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lansoprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. During its bulk synthesis and storage, several impurities can form, which require careful monitoring and control to ensure the safety and efficacy of the final drug product. One such impurity is Lansoprazole sulfone N-oxide. These application notes provide a detailed protocol for the chemical synthesis of this compound, which can be used as a reference standard for analytical method development, validation, and impurity profiling studies. The formation of this impurity can occur through the over-oxidation of Lansoprazole or its synthetic precursors.[1][2]

Chemical Structures:
  • Lansoprazole: (RS)-2-([3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole

  • Lansoprazole Sulfide (B99878): 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfanyl)-1H-benzimidazole

  • This compound: 2-({[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl}sulfonyl)-1H-benzimidazole

Experimental Protocols

This section details the synthetic route for the preparation of this compound, starting from Lansoprazole sulfide.

Synthesis of this compound from Lansoprazole Sulfide[2]

This protocol is based on the oxidation of Lansoprazole sulfide using meta-chloroperoxybenzoic acid (m-CPBA).

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Lansoprazole sulfide≥98% PurityCommercial Source
m-Chloroperoxybenzoic acid (m-CPBA)Reagent Grade, ≤77%Sigma-Aldrich
Chloroform (CHCl₃)ACS GradeFisher Scientific
Sodium bicarbonate (NaHCO₃)ACS GradeVWR Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore
Silica (B1680970) Gel60 Å, 230-400 meshMerck
Ethyl Acetate (B1210297)HPLC GradeJ.T.Baker
HexanesHPLC GradeJ.T.Baker

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Lansoprazole sulfide in chloroform.

  • Addition of Oxidizing Agent: To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at room temperature. The amount of m-CPBA should be in molar excess to ensure complete oxidation of both the sulfide to a sulfone and the pyridine (B92270) nitrogen to an N-oxide.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes mixture). The disappearance of the starting material and the formation of a new, more polar spot indicates the progress of the reaction.

  • Work-up: Upon completion of the reaction, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure this compound.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its identity and purity. The protonated molecular ion of this compound is expected at m/z 402.0.[2]

Data Presentation

Table 1: Summary of Reagents for this compound Synthesis

Starting MaterialReagentSolventMolar Ratio (Starting Material:Reagent)
Lansoprazole sulfidem-CPBAChloroform1 : >2

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₁₆H₁₄F₃N₃O₄S
Molecular Weight401.36 g/mol
AppearanceWhite to off-white solid
Mass Spectrometry (EI)Protonated molecular ion (M+H)⁺ at m/z 402.0, Sodium adduct (M+Na)⁺ at m/z 424.1[2]
¹H NMR (DMSO-d₆, δ ppm)8.28 (d, J = 5.6 Hz, 1H, Py-H), 7.80-7.70 (m, 2H, Ar-H), 7.45-7.35 (m, 2H, Ar-H), 5.10 (s, 2H, Py-CH₂), 4.85 (q, J = 8.8 Hz, 2H, OCH₂CF₃), 2.15 (s, 3H, Py-CH₃)

Mandatory Visualization

Diagrams

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product Lansoprazole_Sulfide Lansoprazole Sulfide Lansoprazole_Sulfone_N_Oxide This compound Lansoprazole_Sulfide->Lansoprazole_Sulfone_N_Oxide Oxidation mCPBA m-CPBA Solvent Chloroform

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Dissolve Lansoprazole Sulfide in Chloroform Add_mCPBA Add m-CPBA Start->Add_mCPBA Monitor_Reaction Monitor by TLC Add_mCPBA->Monitor_Reaction Workup Aqueous NaHCO₃ Wash Monitor_Reaction->Workup Dry_Concentrate Dry (Na₂SO₄) and Concentrate Workup->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Characterize Spectroscopic Analysis (NMR, MS, IR) Purify->Characterize End Pure Lansoprazole Sulfone N-oxide Characterize->End

Caption: Experimental workflow for the synthesis and purification.

References

Quantitative Analysis of Genotoxic Impurities in Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) are a significant concern for the pharmaceutical industry and regulatory agencies. These impurities have the potential to damage DNA, leading to mutations and potentially causing cancer.[1][2] Consequently, their levels in the final drug product are strictly controlled to minimize any potential carcinogenic risk to patients. The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[3][4] This document outlines a risk-based approach to identify, categorize, qualify, and control these impurities.[1][3]

The cornerstone of GTI control is the Threshold of Toxicological Concern (TTC), a concept that defines a level of exposure to a substance that is considered to be of negligible risk. For most genotoxic impurities, the TTC is set at 1.5 µ g/day for lifetime exposure.[5][6] This necessitates the development of highly sensitive and specific analytical methods to detect and quantify GTIs at trace levels, often in the parts per million (ppm) range relative to the API.

This application note provides detailed protocols and guidance for the quantitative analysis of common classes of genotoxic impurities in APIs, including alkyl halides and sulfonate esters, using state-of-the-art analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Regulatory Framework and Risk Assessment

The ICH M7 guideline provides a structured framework for the management of genotoxic impurities. A critical first step is the hazard assessment to identify potential GTIs. This involves an analysis of the synthetic route of the API and potential degradation products.[1][7]

ICH M7 Classification of Impurities

Impurities are categorized into one of five classes based on their mutagenic and carcinogenic potential, which dictates the required control strategy.[1][8]

ClassDefinitionProposed Action for Control
Class 1 Known mutagenic carcinogens.Control at or below a compound-specific acceptable limit.
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the acceptable intake (TTC).
Class 3 Alerting structure, unrelated to the API structure; no mutagenicity data.Control at or below the acceptable intake (TTC) or conduct a bacterial mutagenicity assay. If non-mutagenic, treat as Class 5. If mutagenic, treat as Class 2.
Class 4 Alerting structure, but the alert is also present in the API or related compounds that have tested negative for mutagenicity.Treat as a non-mutagenic impurity.
Class 5 No structural alerts, or an alerting structure with sufficient data to demonstrate a lack of mutagenicity.Treat as a non-mutagenic impurity.
Risk Assessment Workflow

A systematic risk assessment is crucial to identify and control potential genotoxic impurities throughout the drug development process. The following diagram illustrates a typical workflow based on ICH M7 principles.

cluster_0 Hazard Identification cluster_1 Hazard Characterization cluster_2 Risk Control a Identify Potential Impurities (Starting Materials, Intermediates, Reagents, By-products, Degradants) b In Silico Assessment (QSAR) - Expert Rule-Based - Statistical-Based a->b c Structural Alert Present? b->c d Bacterial Mutagenicity Assay (Ames Test) c->d Yes e Classify Impurity (ICH M7 Classes 1-5) c->e No d->e f Define Control Strategy e->f g Develop and Validate Analytical Method f->g h Implement Process Controls and/or Specification Limits g->h cluster_0 DNA Damage Induction cluster_1 Damage Sensing and Signal Transduction cluster_2 Effector Response GTI Genotoxic Impurity DNA_Damage DNA Damage (e.g., Alkylation, Crosslinks, Breaks) GTI->DNA_Damage Sensors Sensor Proteins (e.g., MRN Complex, RPA) DNA_Damage->Sensors Transducers Transducer Kinases (e.g., ATM, ATR) Sensors->Transducers Mediators Mediator Proteins (e.g., MDC1, 53BP1) Transducers->Mediators Effectors Effector Proteins (e.g., p53, CHK1, CHK2) Mediators->Effectors CellCycleArrest Cell Cycle Arrest Effectors->CellCycleArrest DNARepair DNA Repair Effectors->DNARepair Apoptosis Apoptosis / Senescence Effectors->Apoptosis

References

Application Notes and Protocols for Developing a Stability-Indicating Assay for Lansoprazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lansoprazole (B1674482) is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion and is widely used for the treatment of acid-related disorders.[1] Due to its inherent chemical structure, Lansoprazole is susceptible to degradation, particularly in acidic environments.[2] Therefore, the development of a stability-indicating assay method (SIAM) is crucial for the accurate quantification of the drug in the presence of its degradation products, ensuring the safety and efficacy of its pharmaceutical formulations. This application note provides a comprehensive protocol for developing and validating a stability-indicating HPLC method for Lansoprazole, in accordance with ICH guidelines.[3]

Lansoprazole is known to degrade under various stress conditions, including acidic, basic, hydrolytic, oxidative, thermal, and photolytic conditions.[3][4] The primary degradation pathway in acidic conditions involves the scission of the sulfoxide (B87167) bridge, leading to the formation of corresponding pyridine (B92270) and benzimidazole (B57391) derivatives.[5] Understanding these degradation pathways is essential for developing a robust analytical method capable of separating the parent drug from all potential degradation products.

Forced Degradation Studies

Forced degradation studies are a critical component of developing a stability-indicating method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. The goal is to achieve a level of degradation (typically 5-20%) that is sufficient to produce and detect the degradation products without completely degrading the active pharmaceutical ingredient (API).

Experimental Protocol: Forced Degradation of Lansoprazole

This protocol outlines the procedures for subjecting Lansoprazole to various stress conditions as per ICH guidelines.

Materials and Reagents:

  • Lansoprazole reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N[2][6]

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 2 N[6][7]

  • Hydrogen peroxide (H₂O₂), 3% and 30%[8]

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water

  • Phosphate buffer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with a UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Lansoprazole in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[7]

  • Acid Hydrolysis:

    • To a known volume of the Lansoprazole stock solution, add an equal volume of 0.1 N HCl.[2][6]

    • Reflux the solution at 60°C for 8 hours.[2][6]

    • Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the desired concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a known volume of the Lansoprazole stock solution, add an equal volume of 0.1 N NaOH.[9]

    • Reflux the solution at 60°C for 8 hours.[9]

    • Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis. For more significant degradation, 2 N NaOH can be used at 80°C.[7]

  • Oxidative Degradation:

    • To a known volume of the Lansoprazole stock solution, add an equal volume of 3% H₂O₂.[10]

    • Keep the solution at room temperature and monitor the degradation over time.

    • Withdraw samples at appropriate intervals and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid Lansoprazole powder to dry heat at 105°C for several hours in a hot air oven.[10]

    • After exposure, dissolve a known amount of the stressed sample in a suitable solvent and dilute to the desired concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of Lansoprazole (in a suitable solvent) to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples at various time points and analyze by HPLC. While Lansoprazole is generally reported to be stable under photolytic conditions, this study is a mandatory part of forced degradation.[3][4]

Data Presentation: Summary of Forced Degradation Results

The following table summarizes the typical degradation of Lansoprazole under various stress conditions. The percentage of degradation will vary depending on the exact experimental conditions.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approx.)Major Degradation Products
Acid Hydrolysis0.1 N HCl8 hours60°C20-40%Lansoprazole Sulfide, Benzimidazole derivatives[11][12]
Base Hydrolysis0.1 N NaOH8 hours60°C10-30%7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo[2][4]imidazo[2,1-b]benzo[2][4]imidazo[2,1-d][2][3][6]thiadiazine[6][9]
Oxidative Degradation3% H₂O₂24 hoursRoom Temp15-35%Lansoprazole Sulfone (DI-I, m/z 386.0781), DI-II (m/z 402.0734), DI-III (m/z 386.0785)[13][14]
Thermal DegradationDry Heat48 hours105°C< 5%Generally stable[3][4]
Photolytic DegradationUV/Visible Light7 daysRoom Temp< 5%Generally stable[3][4]

HPLC Method Development and Validation

A robust HPLC method is required to separate Lansoprazole from its degradation products. A reverse-phase HPLC method is commonly employed.

Experimental Protocol: Stability-Indicating HPLC Method

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][15]

  • Mobile Phase: A gradient elution is often used.

    • Mobile Phase A: Phosphate buffer (pH 7.0) and methanol (90:10 v/v)[16]

    • Mobile Phase B: Methanol and acetonitrile (50:50 v/v)[16]

  • Flow Rate: 1.0 mL/min[15][17]

  • Detection Wavelength: 285 nm[14][16]

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-45°C[17]

Method Validation:

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution of the Lansoprazole peak from all degradation product peaks.[16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations (e.g., 50-150% of the target concentration).[16]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.[16]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[15][16]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16]

Data Presentation: Method Validation Parameters

ParameterSpecificationTypical Result
Linearity (Correlation Coefficient, r²)≥ 0.998> 0.999[15][16]
Accuracy (% Recovery)98.0 - 102.0%99.0 - 101.0%
Precision (% RSD)≤ 2.0%< 1.5%
LOD-~0.01 µg/mL
LOQ-~0.03 µg/mL
RobustnessNo significant change in resultsMethod is robust

Visualization of Experimental Workflow and Degradation Pathway

The following diagrams illustrate the experimental workflow for the forced degradation study and the general degradation pathway of Lansoprazole.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock Lansoprazole Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (105°C, Solid) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Quantification of Lansoprazole and Degradation Products hplc->data

Caption: Experimental workflow for the forced degradation study of Lansoprazole.

G cluster_degradation Degradation Products lansoprazole Lansoprazole sulfide Lansoprazole Sulfide lansoprazole->sulfide Acidic Conditions sulfone Lansoprazole Sulfone lansoprazole->sulfone Oxidative Conditions benzimidazole Benzimidazole Derivatives lansoprazole->benzimidazole Acidic/Basic Conditions other Other Related Substances lansoprazole->other Various Stressors

Caption: Simplified degradation pathway of Lansoprazole under different stress conditions.

This application note provides a detailed framework for the development and validation of a stability-indicating assay for Lansoprazole. By following the outlined protocols for forced degradation and HPLC analysis, researchers and drug development professionals can establish a reliable method to ensure the quality, stability, and efficacy of Lansoprazole drug products. The successful development of such a method is a critical step in the pharmaceutical development and regulatory submission process. The provided data tables and visualizations serve as a practical guide for executing and documenting these studies.

References

Application of Deuterated Lansoprazole Sulfone N-oxide in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Deuterated Lansoprazole (B1674482) sulfone N-oxide (Lansoprazole-d4 Sulfone N-oxide) is a stable isotope-labeled analog of Lansoprazole sulfone N-oxide, a metabolite and known impurity of the proton pump inhibitor, Lansoprazole.[1][2] Its primary and most critical application in research and drug development is as an internal standard (IS) for quantitative bioanalysis.[3] The incorporation of four deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the endogenous analyte by mass spectrometry, without significantly altering its chemical and physical properties.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This is because it closely mimics the analyte of interest throughout the entire analytical process, including sample extraction, chromatographic retention, and ionization. By doing so, it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy, precision, and robustness of the analytical method.[4]

Deuterated this compound is particularly valuable in pharmacokinetic studies of Lansoprazole, where accurate measurement of the parent drug and its metabolites in biological matrices like plasma is essential. While Lansoprazole is primarily metabolized by CYP2C19 to 5-hydroxylansoprazole (B1664657) and by CYP3A4 to lansoprazole sulfone, the N-oxide metabolite can also be formed.[5][6] Therefore, an internal standard that is structurally and chemically similar to these metabolites is highly desirable for their simultaneous quantification.

Lansoprazole Metabolism and Pharmacokinetics

Lansoprazole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[5][6] The main metabolic pathways involve hydroxylation of the benzimidazole (B57391) ring and oxidation of the sulfinyl group to a sulfone.[5] The resulting primary metabolites are 5-hydroxy lansoprazole and lansoprazole sulfone.[7] These metabolites can be further conjugated and excreted. The pharmacokinetic parameters of Lansoprazole and its major metabolites are summarized in the table below.

Table 1: Pharmacokinetic Parameters of Lansoprazole and its Major Metabolites in Healthy Adults

ParameterLansoprazole5-hydroxy LansoprazoleLansoprazole Sulfone
Tmax (h) ~1.7 - 2.0~2.1~1.9
Cmax (ng/mL) ~1047~111.2~66.6
t1/2 (h) ~1.3 - 2.1~2.31~2.52
AUC0-24 (ng·h/mL) ~3388~317.0~231.9

Data compiled from multiple sources. Actual values may vary depending on the study population and conditions.

Bioanalytical Method Performance

The use of a deuterated internal standard like Lansoprazole-d4 Sulfone N-oxide is crucial for developing robust and reliable bioanalytical methods that meet regulatory standards. Below is a summary of typical performance characteristics for LC-MS/MS methods used to quantify Lansoprazole in human plasma.

Table 2: Typical Performance Characteristics of a Validated LC-MS/MS Method for Lansoprazole Quantification

Validation ParameterTypical Performance
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Data represents typical values from validated methods and may vary based on the specific protocol.[8]

Experimental Protocols

Protocol 1: Quantification of Lansoprazole in Human Plasma using LC-MS/MS with Deuterated this compound as an Internal Standard

This protocol describes a representative method for the determination of Lansoprazole in human plasma using protein precipitation for sample cleanup and LC-MS/MS for detection.

1. Materials and Reagents

  • Lansoprazole reference standard

  • Lansoprazole-d4 Sulfone N-oxide (Internal Standard)

  • HPLC-grade methanol (B129727) and acetonitrile (B52724)

  • Ammonium formate

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Ultrapure water

2. Preparation of Stock and Working Solutions

  • Lansoprazole Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Lansoprazole and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Lansoprazole-d4 Sulfone N-oxide and dissolve in 1 mL of methanol.

  • Lansoprazole Working Solutions: Prepare serial dilutions of the Lansoprazole stock solution in 50:50 (v/v) methanol:water to create calibration standards (e.g., 1 to 2000 ng/mL) and quality control (QC) samples (e.g., low, mid, and high concentrations).

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • To 100 µL of plasma in each tube, add 20 µL of the Internal Standard Working Solution (50 ng/mL). For the blank sample, add 20 µL of 50:50 methanol:water.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. Liquid Chromatography Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 20% B

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Column Temperature: 40°C.

5. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Lansoprazole370.1252.1
Lansoprazole Sulfone386.1150.0
5-hydroxy Lansoprazole386.1268.1
Lansoprazole-d4 Sulfone N-oxide (IS) 406.4 154.0

Note: The MRM transition for Lansoprazole-d4 Sulfone N-oxide is proposed based on its molecular weight and common fragmentation patterns of benzimidazole compounds. The exact product ion and collision energy should be optimized for the specific instrument used.

Visualizations

Metabolic Pathway of Lansoprazole Lansoprazole Lansoprazole Lansoprazole_sulfide Lansoprazole Sulfide Lansoprazole->Lansoprazole_sulfide CYP3A4 (reduction) Lansoprazole_sulfone Lansoprazole Sulfone Lansoprazole->Lansoprazole_sulfone CYP3A4 (oxidation) Five_hydroxy_lansoprazole 5-hydroxy Lansoprazole Lansoprazole->Five_hydroxy_lansoprazole CYP2C19 (hydroxylation) Lansoprazole_sulfone_N_oxide Lansoprazole Sulfone N-oxide Lansoprazole_sulfone->Lansoprazole_sulfone_N_oxide Further Oxidation

Caption: Metabolic pathway of Lansoprazole.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Spike with IS (Lansoprazole-d4 Sulfone N-oxide) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MSMS_Injection LC-MS/MS Injection Supernatant_Transfer->LC_MSMS_Injection Chromatographic_Separation Chromatographic Separation LC_MSMS_Injection->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometry Detection (MRM) Chromatographic_Separation->Mass_Spectrometry_Detection Data_Acquisition Data Acquisition Mass_Spectrometry_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration (from Calibration Curve) Ratio_Calculation->Concentration_Determination Pharmacokinetic_Analysis Pharmacokinetic Analysis Concentration_Determination->Pharmacokinetic_Analysis

Caption: Experimental workflow for bioanalysis.

References

Troubleshooting & Optimization

Resolving Co-elution of Lansoprazole Impurities: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the HPLC analysis of Lansoprazole (B1674482) and its impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing poor resolution between Lansoprazole and one of its known impurities. What are the initial steps to troubleshoot this co-elution issue?

A1: Co-elution in HPLC is a common challenge that can often be resolved by systematically adjusting chromatographic parameters.[1][2] The primary factors influencing resolution are the mobile phase composition, column chemistry, and other chromatographic conditions.

Initial Troubleshooting Steps:

  • Mobile Phase Modification: The first and often most effective step is to alter the mobile phase composition.

    • Organic Solvent Ratio: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A slight decrease in the organic solvent percentage can increase retention times and potentially improve separation.

    • Change Organic Solvent: If you are using methanol (B129727), switching to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.[2][3]

    • pH of Aqueous Buffer: The pH of the mobile phase buffer is a critical parameter, as it affects the ionization state of Lansoprazole and its impurities.[1] Adjusting the pH away from the pKa of the analytes can significantly impact retention and selectivity. For Lansoprazole, which is unstable in acidic conditions, a neutral to slightly basic pH (e.g., pH 7.0) is often recommended.[1][3]

  • Column Chemistry Evaluation:

    • Stationary Phase: C18 columns are widely used for Lansoprazole analysis.[3][4] If co-elution persists, consider switching to a different stationary phase, such as a C8 column, which may offer different selectivity.[1]

    • Particle Technology: Modern columns with smaller particle sizes (sub-2 µm for UPLC) or fused-core technology can provide significantly higher efficiency and resolution.[3]

  • Gradient Optimization: If using a gradient elution method, modifying the gradient profile can resolve co-eluting peaks. Try a shallower gradient (slower increase in organic solvent concentration) around the elution time of the critical pair.

Below is a DOT script illustrating a logical troubleshooting workflow for co-elution issues.

G start Co-elution Observed mobile_phase Adjust Mobile Phase start->mobile_phase organic_ratio Modify Organic Solvent Ratio mobile_phase->organic_ratio Initial Step change_solvent Switch Organic Solvent (ACN/MeOH) organic_ratio->change_solvent If no improvement resolved Resolution Achieved organic_ratio->resolved Success adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph If still co-eluting change_solvent->resolved Success column_chem Evaluate Column Chemistry adjust_ph->column_chem If mobile phase changes fail adjust_ph->resolved Success change_column Switch Stationary Phase (e.g., C18 to C8) column_chem->change_column smaller_particles Use Smaller Particle Size / Fused-Core Column change_column->smaller_particles For higher efficiency change_column->resolved Success gradient_opt Optimize Gradient Profile smaller_particles->gradient_opt If applicable smaller_particles->resolved Success shallower_gradient Implement a Shallower Gradient gradient_opt->shallower_gradient isocratic Consider Isocratic Elution shallower_gradient->isocratic Alternative approach shallower_gradient->resolved Success isocratic->resolved Success not_resolved Issue Persists isocratic->not_resolved Failure

Fig 1. Troubleshooting workflow for HPLC co-elution.

Q2: What are the common impurities of Lansoprazole that are known to co-elute?

A2: The common process-related and degradation impurities of Lansoprazole include Lansoprazole Sulfone (Related Compound A), Lansoprazole N-Oxide (Related Compound B), and Lansoprazole Sulfide (Related Compound C). Forced degradation studies have shown that Lansoprazole degrades significantly under acidic and oxidative conditions, leading to the formation of various degradation products that can potentially co-elute with the parent drug or other impurities.[3][5][6] One study noted that an isocratic method was able to separate known impurities but failed to resolve a degradant peak formed during acid degradation.[3]

Q3: Can you provide a starting point for an HPLC method that has shown good resolution for Lansoprazole and its impurities?

A3: Several UPLC and HPLC methods have been successfully developed and validated for the separation of Lansoprazole and its impurities. Below are summaries of a few methods.

Data Presentation: HPLC/UPLC Method Parameters

Table 1: UPLC Method for Lansoprazole and its Impurities [3]

ParameterCondition
Column Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A pH 7.0 Phosphate (B84403) buffer: Methanol (90:10 v/v)
Mobile Phase B Methanol: Acetonitrile (50:50 v/v)
Gradient Program Time (min) / %B: 0.01/20, 2.0/30, 5/50, 6.0/70, 8.5/70, 9.5/20, 11/20
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection Wavelength 285 nm
Injection Volume 3.0 µL

Table 2: Improved HPLC Method for Lansoprazole

ParameterCondition
Column Ascentis® Express C18 (Fused-Core®)
Particle Size 2.7 µm
Mobile Phase (Details proprietary but based on USP method modifications)
Key Improvement Reduced run time from 60 min to 40 min with improved resolution and sensitivity.

Table 3: RP-HPLC Method for Lansoprazole [4]

ParameterCondition
Column Inspire grace C18 (250 mm x 4.5 mm, 5 µm)
Mobile Phase Methanol: Water (80:20 v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 285 nm
Retention Time ~5.4 min

Experimental Protocols

Protocol 1: UPLC Method for the Estimation of Lansoprazole and its Impurities

This protocol is adapted from a validated stability-indicating UPLC method.[3]

1. Materials and Reagents:

  • Lansoprazole reference standard and impurity standards

  • Potassium dihydrogen phosphate (KH2PO4)

  • Triethylamine (B128534)

  • Orthophosphoric acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Milli-Q water

2. Chromatographic System:

  • UPLC system with a photodiode array detector

  • Waters Acquity BEH C18 column (50 mm × 2.1 mm, 1.7 µm)

3. Preparation of Mobile Phase:

  • Mobile Phase A: Prepare a 20mM KH2PO4 buffer. Add 8 mL of triethylamine to 1000 mL of the buffer and adjust the pH to 7.0 with orthophosphoric acid. Mix this buffer with methanol in a 90:10 v/v ratio.

  • Mobile Phase B: Mix methanol and acetonitrile in a 50:50 v/v ratio.

  • Degas both mobile phases before use.

4. Standard Solution Preparation:

  • Prepare a stock solution of Lansoprazole reference standard in a suitable diluent.

  • Prepare a working standard solution by diluting the stock solution to the desired concentration (e.g., 400 µg/mL).

  • Prepare a spiked solution by adding known amounts of impurity standards to the Lansoprazole standard solution.

5. Sample Preparation:

  • For bulk drug, accurately weigh and dissolve the sample in the diluent to achieve a concentration similar to the standard solution.

  • For capsule dosage forms, empty and weigh the contents of a sufficient number of capsules. Calculate the average weight and prepare a sample solution of equivalent concentration.

6. Chromatographic Conditions:

  • Set the column temperature to 40°C.

  • Set the flow rate to 0.3 mL/min.

  • Set the detection wavelength to 285 nm.

  • Set the injection volume to 3.0 µL.

  • Use the gradient program outlined in Table 1.

7. System Suitability:

  • Inject the standard solution multiple times and check for system suitability parameters such as theoretical plates, tailing factor, and %RSD for peak area and retention time.

8. Analysis:

  • Inject the blank, standard, and sample solutions.

  • Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.

Below is a DOT script representing the experimental workflow for the UPLC analysis.

G start Start UPLC Analysis prep_mobile_phase Prepare Mobile Phases A and B start->prep_mobile_phase prep_solutions Prepare Standard and Sample Solutions prep_mobile_phase->prep_solutions setup_uplc Set Up UPLC System and Conditions prep_solutions->setup_uplc system_suitability Perform System Suitability Test setup_uplc->system_suitability analysis Inject Blank, Standard, and Samples system_suitability->analysis If passes data_processing Process Chromatographic Data analysis->data_processing results Identify and Quantify Impurities data_processing->results

Fig 2. Experimental workflow for UPLC analysis of Lansoprazole.

References

challenges in separating Lansoprazole N-oxide and sulfone N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical separation of Lansoprazole (B1674482) N-oxide and Lansoprazole sulfone N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are Lansoprazole N-oxide and this compound?

Lansoprazole N-oxide and this compound are known process-related impurities and degradation products of Lansoprazole, a proton pump inhibitor.[1][2] Due to their structural similarity to the active pharmaceutical ingredient (API) and to each other, their separation, identification, and quantification are critical for ensuring the quality and safety of Lansoprazole drug products. The United States Pharmacopeia (USP) lists Lansoprazole N-oxide and Lansoprazole sulfone (also known as Lansoprazole related compound A) as specified impurities.[3][4]

Q2: What are the main challenges in separating Lansoprazole N-oxide and this compound?

The primary challenge stems from the very similar chemical structures and physicochemical properties of these two compounds. This similarity can lead to poor chromatographic resolution and co-elution, making accurate quantification difficult.[5] Both compounds are polar and may exhibit similar retention behaviors on traditional reversed-phase HPLC columns. Achieving baseline separation often requires careful optimization of chromatographic conditions. A patent for a high-performance liquid chromatography (HPLC) method notes that under certain conditions, Lansoprazole N-oxide and Lansoprazole nitrogen oxygen sulfone can be inseparable.

Q3: Are there established analytical methods for the separation of these impurities?

Yes, several HPLC and Ultra-High-Performance Liquid Chromatography (UPLC) methods have been developed and validated for the separation and quantification of Lansoprazole and its related substances, including the N-oxide and sulfone N-oxide.[6][7] These methods typically utilize reversed-phase columns (e.g., C18) with gradient or isocratic elution using a buffered mobile phase. The United States Pharmacopeia (USP) provides a standardized HPLC method for the analysis of Lansoprazole and its impurities.[3][4]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Lansoprazole N-oxide and Sulfone N-oxide Peaks

  • Potential Cause 1: Inappropriate Mobile Phase Composition or pH.

    • Troubleshooting Tip: The pH of the mobile phase can significantly impact the retention and selectivity of these ionizable compounds. Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve separation. For instance, a mobile phase consisting of acetonitrile, water, and triethylamine (B128534) adjusted to a pH of 7.0 or 7.3 has been shown to be effective.[3][8] Experiment with small, incremental changes in pH to observe the effect on resolution.

  • Potential Cause 2: Suboptimal Column Chemistry or Dimensions.

    • Troubleshooting Tip: If using a standard C18 column, consider switching to a column with a different stationary phase chemistry, such as a polar-embedded or phenyl-hexyl column, which can offer different selectivity for these closely related compounds. Additionally, using a column with a smaller particle size (e.g., sub-2 µm for UPLC) can significantly enhance peak efficiency and resolution.[6]

  • Potential Cause 3: Inadequate Gradient Profile.

    • Troubleshooting Tip: If using a gradient method, optimize the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks. Experiment with the initial and final mobile phase compositions and the duration of the gradient steps.

Issue 2: Tailing or Asymmetric Peak Shapes

  • Potential Cause 1: Secondary Interactions with the Stationary Phase.

    • Troubleshooting Tip: The basic nature of the pyridine (B92270) ring in these molecules can lead to interactions with residual silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing. The addition of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask these silanol groups and improve peak shape.[3]

  • Potential Cause 2: Column Overload.

    • Troubleshooting Tip: Injecting too high a concentration of the sample can lead to peak fronting or tailing. Try diluting the sample and re-injecting to see if peak shape improves.

Issue 3: Inconsistent Retention Times

  • Potential Cause 1: Fluctuations in Mobile Phase Composition or Temperature.

    • Troubleshooting Tip: Ensure that the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature, as even small fluctuations can affect retention times.

  • Potential Cause 2: Column Equilibration.

    • Troubleshooting Tip: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.

Quantitative Data

The following tables summarize quantitative data from various published methods for the separation of Lansoprazole N-oxide and this compound.

Table 1: Chromatographic Parameters and Retention Times

AnalyteMethodColumnMobile PhaseRetention Time (min)
Lansoprazole N-oxideHPLC[5]Octadecylsilane bonded silicaAcetonitrile, Methanol (B129727), Triethylamine buffer7.143 - 7.284
This compoundHPLC[5]Octadecylsilane bonded silicaAcetonitrile, Methanol, Triethylamine buffer8.357 - 8.601
Lansoprazole N-oxideUSP Method[3]4.6-mm x 15-cm; 5-µm packing L1Gradient of Water and Acetonitrile/Water/Triethylamine (pH 7.0)~0.8 (Relative to Lansoprazole)
Lansoprazole sulfoneUSP Method[3]4.6-mm x 15-cm; 5-µm packing L1Gradient of Water and Acetonitrile/Water/Triethylamine (pH 7.0)~1.1 (Relative to Lansoprazole)

Table 2: System Suitability and Validation Parameters

ParameterMethodRequirement/Value
Resolution (Lansoprazole and Lansoprazole sulfone)USP Method[3]Not less than 6
Relative Standard Deviation (RSD) for replicate injectionsUSP Method[3]Not more than 3%
Linearity (Correlation Coefficient, r²)UPLC Method[7]> 0.999 for N-Oxide and Sulfone
Limit of Detection (LOD)RP-HPLC0.437 x 10⁻⁴ µg/ml (for Lansoprazole)
Limit of Quantification (LOQ)RP-HPLC0.1325 x 10⁻³ µg/ml (for Lansoprazole)

Experimental Protocols

Protocol 1: USP Method for Related Compounds in Lansoprazole [3][4]

This protocol is a summary of the method described in the United States Pharmacopeia for the analysis of related compounds in Lansoprazole.

  • Chromatographic System:

    • Apparatus: A liquid chromatograph equipped with a 285 nm detector.

    • Column: 4.6-mm x 15-cm; 5-µm packing L1 (Octadecylsilane bonded silica).

    • Flow Rate: Approximately 0.8 mL per minute.

    • Mobile Phase: A gradient mixture of Solution A (water) and Solution B (acetonitrile, water, and triethylamine in a 160:40:1 ratio, adjusted with phosphoric acid to a pH of 7.0).

  • Solutions:

    • Diluent: A mixture of 0.1 N sodium hydroxide (B78521) and methanol (75:25).

    • Resolution Solution: A solution containing about 0.1 mg/mL each of USP Lansoprazole RS and USP Lansoprazole Related Compound A RS (Lansoprazole sulfone) in the diluent.

    • Test Solution: A solution of the Lansoprazole sample prepared in methanol and then diluted with the diluent.

  • Procedure:

    • Inject equal volumes of the blank, standard, and test solutions into the chromatograph.

    • Record the chromatograms and identify the peaks for Lansoprazole, Lansoprazole N-oxide, and Lansoprazole sulfone based on their relative retention times.

    • The resolution between Lansoprazole and Lansoprazole sulfone should be not less than 6.

Protocol 2: HPLC Method for Genotoxic Impurities [5]

This protocol is based on a patented method for the separation of potentially genotoxic impurities in Lansoprazole.

  • Chromatographic System:

    • Stationary Phase: Octadecylsilane chemically bonded silica.

    • Mobile Phase: A mixed solvent of an organic phase (methanol or acetonitrile) and a triethylamine buffer solution, used in an isocratic elution mode.

  • Solutions:

    • Sample Solution: The sample is dissolved in a mixture of an organic solvent and water.

    • Reference Solution: A solution containing known concentrations of Lansoprazole N-oxide and Lansoprazole nitrogen oxygen sulfone.

  • Procedure:

    • Inject the sample solution into the high-performance liquid chromatograph.

    • Monitor the elution of the impurities and quantify them based on the peak areas relative to the reference solution.

    • Under these conditions, the retention times for Lansoprazole N-oxide and Lansoprazole nitrogen oxygen sulfone were reported to be approximately 7.1-7.3 min and 8.3-8.6 min, respectively.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_sample Prepare Test Solution (Lansoprazole Sample) hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_std Prepare Resolution Solution (Lansoprazole, N-oxide, Sulfone) prep_std->hplc_system injection Inject Solutions hplc_system->injection separation Chromatographic Separation injection->separation acquisition Detect at 285 nm separation->acquisition analysis Integrate Peaks and Calculate Resolution, Purity acquisition->analysis

Caption: Workflow for the HPLC analysis of Lansoprazole impurities.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Separation of N-oxide and Sulfone N-oxide cause1 Mobile Phase Issues (Composition, pH) start->cause1 cause2 Suboptimal Column start->cause2 cause3 Poor Gradient Profile start->cause3 solution1 Adjust Mobile Phase pH and/or Organic Content cause1->solution1 solution2 Try Different Column Chemistry or Smaller Particle Size cause2->solution2 solution3 Optimize Gradient Slope cause3->solution3

Caption: Troubleshooting logic for poor separation of Lansoprazole N-oxides.

References

Technical Support Center: Lansoprazole Sulfone N-oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of Lansoprazole (B1674482) sulfone N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for Lansoprazole sulfone N-oxide?

A1: this compound is a di-oxidized degradation product of Lansoprazole. In positive electrospray ionization mode (ESI+), the expected protonated precursor ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 402.0734.[1][2][3] Upon collision-induced dissociation (CID), this precursor ion fragments into several major product ions, which can be used for quantification and confirmation in MS/MS experiments.[1]

Q2: My signal intensity for this compound is low. What are the most common causes?

A2: Low signal intensity can stem from several factors. Start by verifying the instrument is performing correctly with a known standard. Confirm that you are monitoring the correct precursor and product ions (see Table 1). Suboptimal ionization source parameters, such as spray voltage, gas flows, and temperatures, can significantly impact signal; these should be optimized specifically for the analyte.[4] Additionally, Lansoprazole and its derivatives are known to be unstable in acidic conditions, so ensure the pH of your sample and mobile phase is appropriate to prevent degradation.[5][6]

Q3: I'm observing poor chromatographic peak shape, such as tailing or splitting. What should I investigate?

A3: Poor peak shape is often a chromatography issue. Peak tailing can be caused by secondary interactions between the analyte and the column stationary phase; adjusting the mobile phase pH or ionic strength may help. Column overload can also cause peak distortion, so consider injecting a smaller sample volume or a more dilute sample. Peak splitting may indicate a partially blocked column frit or an issue with the injector. Ensure high-purity, MS-grade solvents are used, as contaminants can affect chromatography and signal consistency.[5]

Q4: How can I minimize in-source fragmentation or degradation of the analyte?

A4: In-source fragmentation occurs when the analyte breaks apart in the ionization source before mass selection. To minimize this, start with gentle source conditions. Systematically reduce the fragmentor or cone voltage and the source/capillary temperature.[4][6] As Lansoprazole-related compounds can be thermally labile and pH-sensitive, using a lower source temperature and ensuring the mobile phase is not strongly acidic is crucial for preserving the precursor ion.[5]

Q5: I am developing a new LC-MS/MS method. What are good starting parameters?

A5: For method development, begin with a standard C18 reversed-phase column.[1][2] A common mobile phase combination is acetonitrile (B52724) and water with a modifier like 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid, run in a gradient elution.[4][7] For the mass spectrometer, use ESI in positive mode.[1] Infuse a standard solution of this compound directly into the source to optimize the cone/fragmentor voltage and collision energy for the most abundant and specific MRM transitions. Recommended starting parameters are summarized in Table 2.

Q6: How can I improve my signal-to-noise ratio (S/N) if I'm seeing high background?

A6: High background noise can be addressed by improving sample clean-up, optimizing chromatographic separation, and refining MS parameters. Employing a sample preparation technique like solid-phase extraction (SPE) can effectively remove matrix interferences.[5] Ensure your chromatographic method provides good separation between your analyte and any co-eluting matrix components. In the mass spectrometer, increasing the specificity of your MRM transitions by selecting higher m/z product ions or using high-resolution mass spectrometry can also significantly improve the S/N ratio.[1][2]

Data Presentation

Table 1: Key Mass Information for Lansoprazole and Related Degradation Products

CompoundFormulaPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)
LansoprazoleC₁₆H₁₄F₃N₃O₂S370.0836252.0304, 235.0274, 136.0761[1][6]
Lansoprazole SulfoneC₁₆H₁₄F₃N₃O₃S386.0785322.1168, 268.0260[1]
Lansoprazole N-oxideC₁₆H₁₄F₃N₃O₃S386.0781268.0260, 152.0704[1]
This compound C₁₆H₁₄F₃N₃O₄S 402.0734 284.0204, 220.0582, 190.0477 [1]

Table 2: Recommended Starting LC-MS/MS Parameters

ParameterRecommended Starting ValueNotes
Liquid Chromatography
ColumnC18, < 3.5 µm particle size (e.g., 50 x 2.1 mm)A shorter column with small particles is suitable for fast analysis.[1][4]
Mobile Phase A10 mM Ammonium Acetate in WaterBuffers can improve peak shape and ionization efficiency.[4]
Mobile Phase BAcetonitrileA common organic solvent for reversed-phase LC.[4]
Flow Rate0.4 - 0.6 mL/minAdjust based on column dimensions and desired run time.[4]
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity.[4]
Injection Volume1 - 5 µLMinimize to prevent column overload.[1][4]
Mass Spectrometry
Ionization ModeElectrospray (ESI), PositiveThis analyte ionizes well in positive mode.[1]
Spray Voltage3.5 - 4.0 kVOptimize for stable spray and maximum ion current.[4]
Nebulizer Gas35 psigVaries by instrument; adjust for optimal nebulization.[4]
Gas Temperature320 - 350 °COptimize for efficient desolvation without causing degradation.[4]
MRM Transition 1 (Quantifier)402.1 -> 284.0Use the most intense, stable product ion for quantification.[1]
MRM Transition 2 (Qualifier)402.1 -> 220.1A secondary transition confirms analyte identity.[1]
Cone/Fragmentor Voltage120 VOptimize via direct infusion to maximize precursor ion intensity.[4]
Collision Energy (CE)(Varies)Optimize for each MRM transition to maximize product ion intensity.

Experimental Protocols

Protocol 1: Direct Infusion for MS Parameter Optimization

This protocol outlines the procedure for determining the optimal cone/fragmentor voltage and collision energy for this compound.

  • Prepare Analyte Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent mixture that mimics the typical mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Set up Infusion: Infuse the solution directly into the mass spectrometer source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Optimize Source Conditions: While infusing, adjust source parameters (gas flows, temperatures, spray voltage) to achieve a stable and maximal signal for the [M+H]⁺ ion at m/z 402.1.

  • Optimize Cone/Fragmentor Voltage:

    • Perform a full scan analysis to confirm the presence of the m/z 402.1 precursor ion.

    • Acquire data while ramping the cone or fragmentor voltage across a relevant range (e.g., 50-200 V).

    • Plot the intensity of the m/z 402.1 ion against the voltage. Select the voltage that provides the highest intensity without significant in-source fragmentation.

  • Optimize Collision Energy (CE):

    • Set the instrument to MS/MS or product ion scan mode, selecting m/z 402.1 as the precursor.

    • Acquire data while ramping the collision energy (e.g., 10-50 eV).

    • Identify the most abundant and specific product ions (e.g., m/z 284.0, 220.1).

    • Create separate MRM methods for each potential transition. For each transition, perform a CE ramp and plot the product ion intensity against collision energy.

    • Select the optimal CE value that yields the maximum intensity for each specific product ion.

Protocol 2: Sample Preparation using Protein Precipitation

This protocol is a fast and effective method for extracting the analyte from plasma samples.

  • Sample Aliquot: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add Internal Standard (IS): Spike the sample with the working solution of the internal standard (if used).

  • Precipitate Proteins: Add 300 µL of cold acetonitrile to the tube.[7][8]

  • Vortex: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporate (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject: Vortex briefly and inject the sample into the LC-MS/MS system.

Visualizations

G cluster_prep Phase 1: Standard Preparation & Infusion cluster_ms Phase 2: MS Optimization cluster_mrm Phase 3: Method Finalization prep_std Prepare 100-500 ng/mL Analyte Standard infuse Direct Infusion via Syringe Pump prep_std->infuse opt_source Optimize Source Parameters (Gas, Temp, Voltage) infuse->opt_source opt_cone Optimize Cone/Fragmentor Voltage for Precursor [M+H]⁺ opt_source->opt_cone opt_ce Optimize Collision Energy for each Product Ion opt_cone->opt_ce select_trans Select Quantifier & Qualifier MRM Transitions opt_ce->select_trans final_method Finalized LC-MS/MS Method select_trans->final_method

Caption: Workflow for optimizing MS parameters via direct infusion.

G start Low or No Signal Detected check_full_scan Is precursor ion (m/z 402.1) visible in Full Scan? start->check_full_scan check_infusion Check Infusion Line, Sample Concentration, & Instrument Status check_full_scan->check_infusion No check_cone Is precursor ion intensity adequate? check_full_scan->check_cone Yes check_infusion->start Re-evaluate optimize_source Optimize Source Parameters: - Spray Voltage - Gas Flows - Temperature optimize_source->check_cone check_cone->optimize_source No check_product Are product ions visible in MS/MS scan? check_cone->check_product Yes optimize_cone Optimize Cone/Fragmentor Voltage optimize_cone->check_product check_product->optimize_cone No optimize_ce Optimize Collision Energy (CE) check_product->optimize_ce Yes, but weak success Signal Optimized check_product->success Yes, strong optimize_ce->success

Caption: Troubleshooting logic for low MS signal intensity.

References

Troubleshooting Poor Peak Shape in the Analysis of Lansoprazole and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the HPLC analysis of Lansoprazole and its impurities. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific problems with peak shape, offering potential causes and systematic solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peaks for Lansoprazole and its impurities are tailing. What are the likely causes and how can I fix this?

Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise accurate integration and quantification.

Potential Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The stationary phases of silica-based columns can have residual silanol (B1196071) groups that interact with basic compounds like Lansoprazole, causing peak tailing.[1][2][3]

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 3.0) to ensure the silanol groups are fully protonated, minimizing these secondary interactions.[2] Alternatively, using a highly deactivated or "end-capped" column can shield these residual silanols.[2][3][4]

  • Mobile Phase pH Close to Analyte's pKa: If the mobile phase pH is too close to the pKa of Lansoprazole or its impurities, it can lead to inconsistent ionization and result in peak tailing.[3][4]

    • Solution: Adjust the mobile phase pH to be at least one pH unit away from the analyte's pKa.[4] For Lansoprazole, which is unstable in acidic conditions, a neutral to slightly basic pH (e.g., 7.0 to 10.0) can improve stability and peak shape, but be mindful of the column's pH tolerance.[4]

  • Insufficient Buffer Concentration: An inadequate buffer concentration may not effectively control the mobile phase pH, leading to secondary interactions and peak tailing.[4]

    • Solution: Ensure the buffer concentration is sufficient, typically in the range of 25-50 mM.[4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can expose active sites, causing all peaks in the chromatogram to tail.[4][5]

    • Solution: First, try backflushing the column. If this does not resolve the issue, the column may need to be replaced.[4][5] Using a guard column can help protect the analytical column from contamination.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing that often resembles a right triangle and may be accompanied by a decrease in retention time.[1][4]

    • Solution: Reduce the injection volume or the concentration of the sample.[4]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1][4]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4]

Q2: I am observing peak fronting for Lansoprazole. What could be the cause?

Peak fronting, where the beginning of the peak is drawn out, is less common than tailing but can still affect analytical accuracy.

Potential Causes & Solutions:

  • Sample Overload: Similar to peak tailing, overloading the column can sometimes manifest as peak fronting, particularly with certain compounds and conditions.[5]

    • Solution: Decrease the amount of sample injected onto the column.

  • Inappropriate Sample Solvent: Using a solvent for the sample that is too weak compared to the mobile phase can lead to peak fronting.

    • Solution: Ensure the sample solvent is compatible with and ideally the same as the mobile phase.

  • Column Collapse: A sudden physical change in the column bed, often due to operating at extreme pH or temperature conditions, can cause peak fronting.[5]

    • Solution: Operate the column within the manufacturer's recommended pH and temperature ranges. If a collapse is suspected, the column will likely need to be replaced.

Q3: The peaks for Lansoprazole and its impurities appear broad. What are the potential reasons and solutions?

Broad peaks can lead to decreased resolution and reduced sensitivity.

Potential Causes & Solutions:

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause "dead volume," leading to peak broadening.[3][4]

    • Solution: Minimize the length and internal diameter of all tubing.

  • Large Injection Volume: Injecting a large volume of a sample, especially in a solvent stronger than the mobile phase, can cause band broadening.[4]

    • Solution: Reduce the injection volume.

  • Column Contamination: A contaminated guard or analytical column can result in broad peaks.[4]

    • Solution: Replace the guard column first to see if the problem is resolved. If not, the analytical column may need cleaning or replacement.[4]

  • Low Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low rate can lead to broader peaks due to diffusion.

    • Solution: Optimize the flow rate; a typical starting point for many HPLC methods is 1.0 mL/min.[6]

Experimental Protocols

Below are examples of established HPLC methods for the analysis of Lansoprazole and its impurities. These can serve as a starting point for method development and troubleshooting.

Method 1: RP-HPLC for Lansoprazole and Impurities

ParameterSpecification
Column Waters Symmetry C8, 250 x 4.6mm, 5µm
Mobile Phase Buffer and Acetonitrile (Gradient Elution)
Flow Rate 1.0 ml/min
Column Temperature Ambient
Detection Wavelength 235 nm
Injection Volume 10 µL

Method 2: UPLC for Lansoprazole and Impurities [7]

ParameterSpecification
Column Acquity BEH-C18 (50 mm × 2.1 mm × 1.7 μm)
Mobile Phase A 20mM KH2PO4 with pH 7.0 and methanol (B129727) in the ratio of 90:10 (v/v)
Mobile Phase B 100% Methanol
Elution Gradient
Flow Rate 0.3 ml/min
Column Temperature 40°C

Method 3: HPLC for Toxic Impurities in Lansoprazole

ParameterSpecification
Column Inertsil ODS-3V (150 x 4.6 mm, 5 µm)
Mobile Phase A Buffer (1.36 g KH2PO4 and 1.74 g K2HPO4 in 1000 ml water, pH 7.4 with Triethylamine) and Methanol (90:10 v/v)
Mobile Phase B Acetonitrile and Methanol (90:10 v/v)
Elution Gradient
Detection Wavelength 210 nm
Autosampler Temperature 5 ºC

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues.

G cluster_0 Start: Observe Poor Peak Shape cluster_1 Initial Checks cluster_2 Method-Specific Troubleshooting cluster_3 Hardware-Related Solutions start Poor Peak Shape (Tailing, Fronting, Broad) check_all_peaks Affects All Peaks? start->check_all_peaks check_sample_prep Review Sample Preparation check_all_peaks->check_sample_prep No check_system Check System (Fittings, Tubing) check_all_peaks->check_system Yes adjust_ph Adjust Mobile Phase pH check_sample_prep->adjust_ph backflush_column Backflush Column check_system->backflush_column adjust_buffer Increase Buffer Concentration adjust_ph->adjust_buffer optimize_solvent Change Organic Modifier adjust_buffer->optimize_solvent replace_guard Replace Guard Column backflush_column->replace_guard replace_column Replace Analytical Column replace_guard->replace_column G cause1 Secondary Interactions (Silanols) problem1 Peak Tailing cause1->problem1 cause2 Sample Overload cause2->problem1 problem2 Peak Fronting cause2->problem2 cause3 Inappropriate Sample Solvent cause3->problem1 cause3->problem2 cause4 Column Contamination/ Void cause4->problem1 problem3 Broad Peaks cause4->problem3 cause5 Extra-Column Volume cause5->problem3 cause6 Mobile Phase pH near pKa cause6->problem1

References

Technical Support Center: Method Refinement for Low-Level Detection of Genotoxic Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the low-level detection of genotoxic impurities (GTIs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: Poor sensitivity and high limits of detection (LOD) / limits of quantitation (LOQ).

  • Question: My assay is not sensitive enough to detect genotoxic impurities at the required low levels. How can I improve my detection limits?

  • Answer: Achieving low detection limits is a common challenge in GTI analysis.[1] Here are several strategies to enhance sensitivity:

    • Optimize Sample Preparation:

      • Concentrate the Sample: If possible, increase the concentration of your sample solution to increase the amount of analyte introduced into the system.

      • Solid-Phase Extraction (SPE): Utilize SPE to selectively extract and concentrate the analytes of interest, while removing interfering matrix components.[2]

      • Derivatization: For compounds that are not amenable to GC or have poor ionization efficiency in LC-MS, derivatization can be employed to improve their volatility, stability, and detectability.[2]

    • Adjust Instrumental Parameters:

      • For LC-MS/MS:

        • Optimize ionization source parameters (e.g., gas flows, temperature, and voltages) to maximize the ionization efficiency of the target analytes.

        • Use Multiple Reaction Monitoring (MRM) mode for quantitative analysis, as it offers higher sensitivity and selectivity compared to full scan mode.

      • For GC-MS:

        • Employ Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for target compounds.[2][3]

        • Consider using techniques like headspace-solid-phase microextraction (HS-SPME) or dynamic headspace analysis, which can offer higher sensitivity for volatile and semi-volatile impurities compared to static headspace.[4]

    • Enhance Chromatographic Performance:

      • Stacked Injections: For LC-based methods, performing stacked injections can increase the amount of analyte loaded onto the column, thereby improving sensitivity.[2]

      • Use of High-Sensitivity Flow Cells: For UV detection in HPLC/UHPLC, employing a high-sensitivity flow cell with a longer path length can significantly increase the signal-to-noise ratio.[5]

Issue 2: Matrix effects interfering with quantitation.

  • Question: I am observing ion suppression or enhancement in my LC-MS/MS analysis, leading to inaccurate and irreproducible results. How can I mitigate matrix effects?

  • Answer: Matrix effects, which are the alteration of ionization efficiency due to co-eluting components, are a significant challenge in LC-MS/MS analysis.[6] Here’s how you can address them:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the mass spectrometer.

      • Solid-Phase Extraction (SPE): A well-developed SPE method can effectively remove a wide range of matrix components.

      • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract compared to simple protein precipitation.[7]

    • Optimize Chromatographic Separation:

      • Modify the LC method to chromatographically separate the analyte of interest from the co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[7]

    • Use an Appropriate Internal Standard:

      • A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

    • Matrix-Matched Calibration:

      • If a suitable internal standard is unavailable, preparing calibration standards in the same blank matrix as the samples can help to compensate for the matrix effect.[7]

Issue 3: Poor peak shape (tailing or fronting).

  • Question: My chromatographic peaks are showing significant tailing, which is affecting integration and accuracy. What are the common causes and solutions?

  • Answer: Peak tailing can arise from several factors related to the analyte, mobile phase, or column. Here are some common causes and troubleshooting steps:

    • Secondary Interactions:

      • Cause: Silanol (B1196071) groups on the silica (B1680970) surface of the column can interact with basic analytes, causing peak tailing.

      • Solution:

        • Use an end-capped column.[8]

        • Add a competing base to the mobile phase (e.g., triethylamine).

        • Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups.

    • Sample Solvent Effects:

      • Cause: Injecting a sample in a solvent that is stronger than the mobile phase can cause peak distortion.[8]

      • Solution:

        • Dissolve the sample in the mobile phase or a weaker solvent.[8]

        • Reduce the injection volume.[8]

    • Column Overload:

      • Cause: Injecting too much sample mass onto the column can lead to peak fronting.

      • Solution: Dilute the sample or reduce the injection volume.

    • Extra-Column Volume:

      • Cause: Excessive volume in tubing, connectors, or the detector flow cell can contribute to peak broadening and tailing.[8]

      • Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.[8]

Frequently Asked Questions (FAQs)

General Questions

  • Question: What are genotoxic impurities (GTIs)?

  • Answer: Genotoxic impurities are chemical substances that have the potential to damage DNA, which can lead to mutations and potentially cancer, even at very low levels of exposure.[9][10] They can originate from various sources during the synthesis of active pharmaceutical ingredients (APIs), including raw materials, intermediates, reagents, solvents, and by-products.[1]

  • Question: What are the regulatory guidelines for controlling genotoxic impurities?

  • Answer: The primary regulatory guideline is the ICH M7(R2) guideline, which provides a framework for the assessment and control of mutagenic impurities in pharmaceuticals to limit potential carcinogenic risk.[9][11] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which is a default limit of 1.5 µ g/day for lifetime exposure to a genotoxic impurity.[9]

Analytical Methods

  • Question: What are the most common analytical techniques used for the detection of genotoxic impurities?

  • Answer: The most commonly used techniques are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for non-volatile and thermally labile impurities.[1][9] These methods offer the high sensitivity and selectivity required for trace-level analysis.[9]

  • Question: When should I use GC-MS versus LC-MS/MS?

  • Answer: The choice between GC-MS and LC-MS/MS primarily depends on the physicochemical properties of the impurity.

    • GC-MS is suitable for volatile and thermally stable compounds. Headspace GC-MS is often used for highly volatile impurities like residual solvents and some nitrosamines.[9]

    • LC-MS/MS is ideal for non-volatile, polar, and thermally labile compounds that are not amenable to GC analysis.[9]

Method Development and Validation

  • Question: What are the key parameters to consider during method development for GTI analysis?

  • Answer: Key considerations include the analyte's properties (volatility, polarity, stability), the required sensitivity (often in the low ppm range), potential matrix effects from the API and excipients, and the choice of an appropriate analytical technique and detector.[3]

  • Question: What are the essential validation parameters for an analytical method for genotoxic impurities according to ICH Q2(R2)?

  • Answer: A method for quantitative analysis of impurities, such as genotoxic impurities, should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and the limit of quantitation (LOQ). The limit of detection (LOD) should also be determined.[12]

Data Presentation

Table 1: Typical Performance Characteristics of an LC-MS/MS Method for Genotoxic Impurity Analysis

ParameterTypical Acceptance CriteriaExample Result
Linearity (Correlation Coefficient, r²)≥ 0.990.999
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 30.03 ppm[9]
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 100.1 ppm
Accuracy (% Recovery)80 - 120%92.01% - 104.55%[13]
Precision (%RSD)≤ 15% at LOQ< 2.3%[13]

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Non-Volatile Genotoxic Impurities

  • Standard and Sample Preparation:

    • Prepare a stock solution of the genotoxic impurity standard in a suitable solvent (e.g., methanol, acetonitrile).

    • Perform serial dilutions to prepare calibration standards and quality control (QC) samples.

    • Accurately weigh the drug substance or product and dissolve it in a suitable diluent.[14] The diluent should be optimized to ensure good solubility of both the API and the impurities while being compatible with the LC mobile phase.[14]

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used.[15] The dimensions and particle size should be chosen to achieve the desired resolution and run time.

    • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).[15] A gradient elution is often employed to separate the impurities from the API and other matrix components.

    • Flow Rate: A flow rate of 0.2 - 0.5 mL/min is common for standard analytical columns.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is typically used, operated in either positive or negative ion mode depending on the analyte.

    • Source Parameters: Optimize the nebulizer gas flow, drying gas flow and temperature, and capillary voltage to maximize the signal for the analyte of interest.

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) for quantification. Select precursor and product ion transitions that are specific to the genotoxic impurity.

Protocol 2: Headspace GC-MS Method for Volatile Genotoxic Impurities

  • Standard and Sample Preparation:

    • Prepare a stock solution of the volatile genotoxic impurity in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Prepare calibration standards by spiking known amounts of the stock solution into a blank matrix (e.g., a solution of the API in DMSO).

    • Accurately weigh the drug substance or product and dissolve it in a suitable high-boiling point solvent like DMSO in a headspace vial.[4]

  • Headspace Autosampler Conditions:

    • Incubation Temperature and Time: Optimize the temperature and time to ensure efficient partitioning of the volatile impurity from the sample matrix into the headspace. A typical starting point is 80°C for 20 minutes.[4]

    • Injection Volume: Use a fixed loop volume for reproducible injections.

  • GC Conditions:

    • Column: A column with a stationary phase suitable for separating volatile organic compounds, such as a DB-624 or equivalent, is often used.[16]

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen.

    • Temperature Program: Develop a temperature gradient that effectively separates the target impurities from each other and from any other volatile components in the sample.

  • MS Conditions:

    • Ionization Source: Electron Ionization (EI) is typically used.

    • Analysis Mode: Use Selected Ion Monitoring (SIM) mode for quantification, monitoring specific ions for each target impurity to enhance sensitivity and selectivity.

Visualizations

Analytical_Method_Selection start Start: Assess Physicochemical Properties of Impurity volatility Is the impurity volatile and thermally stable? start->volatility gc_path GC-based Method volatility->gc_path Yes lc_path LC-based Method volatility->lc_path No derivatization_gc Consider derivatization to increase volatility volatility->derivatization_gc Potentially headspace Is headspace sampling suitable? gc_path->headspace uv_detection Does the impurity have a strong chromophore? lc_path->uv_detection direct_injection Direct Injection GC-MS headspace->direct_injection No hs_gcms Headspace GC-MS headspace->hs_gcms Yes sensitivity_check Is sensitivity sufficient? direct_injection->sensitivity_check hs_gcms->sensitivity_check derivatization_gc->gc_path lc_uv LC-UV uv_detection->lc_uv Yes lc_ms LC-MS/MS uv_detection->lc_ms No sensitivity_check_lc Is sensitivity sufficient? lc_uv->sensitivity_check_lc lc_ms->sensitivity_check_lc optimize_gc Optimize Injection Technique (e.g., SPME, Dynamic Headspace) sensitivity_check->optimize_gc No final_method Final Validated Method sensitivity_check->final_method Yes optimize_lc Optimize MS parameters, use stacked injections sensitivity_check_lc->optimize_lc No sensitivity_check_lc->final_method Yes optimize_gc->final_method optimize_lc->final_method

Caption: Decision tree for selecting an appropriate analytical method for GTI analysis.

ICH_M7_Risk_Assessment start Start: Identify Actual and Potential Impurities hazard_assessment Step 1: Hazard Assessment start->hazard_assessment database_search Database & Literature Search (Carcinogenicity & Mutagenicity Data) hazard_assessment->database_search data_available Data Available? database_search->data_available qsar_analysis (Q)SAR Analysis for Bacterial Mutagenicity Prediction classification Step 2: Classification (ICH M7 Classes 1-5) qsar_analysis->classification data_available->qsar_analysis No data_available->classification Yes class1_2 Class 1 or 2 (Mutagenic) classification->class1_2 class3 Class 3 (Alert, no data) classification->class3 class4_5 Class 4 or 5 (Non-mutagenic) classification->class4_5 control_strategy Step 3: Develop Control Strategy class1_2->control_strategy ames_test Conduct Ames Test class3->ames_test treat_as_non_mutagenic Treat as Non-Mutagenic Impurity class4_5->treat_as_non_mutagenic ames_result Ames Test Result? ames_test->ames_result ames_result->class1_2 Positive ames_result->class4_5 Negative ttc Control at or below TTC (e.g., 1.5 µg/day) control_strategy->ttc end End: Implement Control and Document ttc->end treat_as_non_mutagenic->end

Caption: Workflow for ICH M7 risk assessment of genotoxic impurities.

References

Technical Support Center: Analysis of Lansoprazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of Lansoprazole (B1674482) during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Lansoprazole degradation during chromatographic analysis?

A1: Lansoprazole is a sensitive compound prone to degradation under several conditions. The primary causes of its degradation during analysis include:

  • Acidic pH: Lansoprazole is highly unstable in acidic environments. Exposure to acidic mobile phases or sample solutions is a major cause of degradation.[1][2][3]

  • Oxidative Stress: The presence of oxidizing agents in the sample or solvents can lead to the formation of sulfone and other oxidative degradation products.[1][2][4]

  • Temperature: Elevated temperatures, both during sample storage and within the HPLC system (e.g., column oven, autosampler), can accelerate degradation.

  • Light Exposure: Lansoprazole is known to be sensitive to light, which can induce photolytic degradation.[1]

  • Inappropriate Solvents: The choice of solvent for sample preparation is crucial. While methanol (B129727) is common, the stability of Lansoprazole in the chosen solvent should be verified.[1]

Q2: My chromatogram shows unknown peaks when analyzing Lansoprazole. What could be the cause?

A2: The appearance of unknown peaks in your chromatogram is often indicative of Lansoprazole degradation. These new peaks are likely degradation products.[1] Common degradation products include Lansoprazole sulfide (B99878) and various benzimidazole (B57391) derivatives.[1][5] To confirm this, you can compare the retention times of these new peaks with known degradation product standards if available. Reviewing your sample preparation, storage, and HPLC method parameters against the recommendations in this guide can help identify the cause.

Q3: How does the mobile phase pH affect Lansoprazole stability?

A3: The pH of the mobile phase is a critical factor in preventing on-column degradation. Lansoprazole degrades significantly in acidic conditions.[1][2][3] It is recommended to use a mobile phase with a neutral to slightly alkaline pH, typically around 7.0 or higher, to ensure the stability of the analyte during the chromatographic run.[3][6][7] Studies have shown that as the pH decreases, the rate of Lansoprazole degradation increases dramatically.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of Lansoprazole and provides actionable solutions.

Issue 1: Decreasing peak area of Lansoprazole over an analytical sequence.

Possible Cause Troubleshooting Step Expected Outcome
Sample Instability in Autosampler The sample may be degrading in the autosampler vial over time.[1]Re-run the analysis with a freshly prepared sample. If the peak area is restored, sample instability is the likely cause.
Implement autosampler cooling (e.g., set to 4-8 °C).This will slow down the degradation kinetics of Lansoprazole in the sample vials.
Prepare samples in a stabilizing diluent (see Protocol 1).Using a slightly alkaline diluent can significantly improve sample stability.
Mobile Phase Instability The mobile phase composition or pH may be changing over time, promoting degradation.[1]Prepare a fresh mobile phase daily.
Ensure the pH of the mobile phase is stable and buffered appropriately.A stable, neutral to slightly alkaline pH will prevent acid-catalyzed degradation on the column.

Issue 2: Appearance of new, unidentified peaks in the chromatogram.

Possible Cause Troubleshooting Step Expected Outcome
Analyte Degradation The new peaks are likely degradation products of Lansoprazole.[1]Review sample preparation and storage procedures. Implement the stabilization techniques mentioned in the FAQs and protocols.
Compare the retention times of the new peaks with known degradation products if standards are available.This can help in identifying the specific degradation pathway and addressing the root cause.
Contaminated Solvent or Reagents Impurities in the solvents or reagents can appear as extraneous peaks.Run a blank injection of the solvent. If the peaks are present, use fresh, high-purity solvents and reagents.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Lansoprazole Sample Solution

This protocol describes the preparation of a Lansoprazole sample solution with enhanced stability for HPLC analysis.

  • Weighing: Accurately weigh the required amount of Lansoprazole standard or sample.

  • Initial Dissolution: Dissolve the weighed Lansoprazole in a small amount of HPLC-grade methanol.

  • Dilution with Stabilizing Buffer: Dilute the methanolic solution to the final desired concentration using a stabilizing buffer. A recommended buffer is a 10 mM phosphate (B84403) buffer with a pH adjusted to 7.4.

  • Storage: Store the prepared sample solution in amber vials to protect it from light and at a refrigerated temperature (4-8 °C) until analysis.[1]

Protocol 2: Recommended HPLC Method for Stable Lansoprazole Analysis

This protocol provides a starting point for an HPLC method designed to minimize on-column degradation of Lansoprazole.

Parameter Recommendation Rationale
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for Lansoprazole and its related substances.[2][9]
Mobile Phase A 10 mM Phosphate Buffer (pH adjusted to 7.0 with phosphoric acid)A neutral pH is crucial to prevent acid-induced degradation on the column.[3][6]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient A gradient elution may be necessary to separate all degradation products. A typical starting point could be a gradient from 20% to 80% Mobile Phase B over 20 minutes.Allows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25-30 °CMaintaining a controlled, non-elevated temperature helps to minimize thermal degradation.
Detection Wavelength 285 nmA common wavelength for the detection of Lansoprazole and its impurities.[3]
Injection Volume 10-20 µLStandard injection volume.
Autosampler Temperature 4-8 °CKeeps the samples cool and minimizes degradation in the vials during the analytical sequence.[1]

Data Presentation

Table 1: Effect of Mobile Phase pH on Lansoprazole Stability

Mobile Phase pH Relative Stability (%) Key Observation
3.0< 10%Significant degradation observed.
5.0~ 50%Moderate degradation.
7.0> 95%Lansoprazole is stable.[3][6]
9.0> 98%High stability.[7]

Note: Relative stability percentages are approximate and can vary based on other chromatographic conditions.

Visualizations

cluster_prep Sample Preparation cluster_hplc HPLC Analysis weigh Weigh Lansoprazole dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with pH 7.4 Phosphate Buffer dissolve->dilute store Store at 4-8°C in Amber Vials dilute->store autosampler Cooled Autosampler (4-8°C) store->autosampler Inject Sample pump HPLC Pump (Mobile Phase pH 7.0) autosampler->pump column C18 Column (25-30°C) pump->column detector UV Detector (285 nm) column->detector data Data Acquisition detector->data

Caption: Experimental workflow for preventing Lansoprazole degradation.

cluster_conditions Degradation Conditions cluster_products Degradation Products lansoprazole Lansoprazole sulfide Lansoprazole Sulfide lansoprazole->sulfide sulfone Lansoprazole Sulfone lansoprazole->sulfone benzimidazole Benzimidazole Derivatives lansoprazole->benzimidazole acid Acidic pH acid->lansoprazole oxidation Oxidative Stress oxidation->lansoprazole heat Heat/Light heat->lansoprazole

Caption: Major degradation pathways of Lansoprazole.

References

Technical Support Center: Navigating Matrix Effects in Lansoprazole Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing matrix effects in the quantitative analysis of lansoprazole (B1674482) and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of lansoprazole impurity analysis?

A1: Matrix effects refer to the alteration of the ionization efficiency of target analytes, such as lansoprazole and its impurities, by co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to ion suppression or enhancement, resulting in inaccurate and unreliable quantification.[1][2] In complex biological matrices, phospholipids (B1166683) are a common cause of matrix-induced ion suppression.[1]

Q2: Why are matrix effects a significant concern in lansoprazole analysis?

A2: Lansoprazole is known to be unstable under certain conditions, such as in acidic environments.[1] This instability can lead to the formation of various degradation products. Accurate quantification of these impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. Matrix effects can interfere with this quantification, potentially leading to underestimation or overestimation of impurity levels.

Q3: How can a stable isotope-labeled internal standard (SIL-IS) help mitigate matrix effects?

A3: A SIL-IS, such as Lansoprazole Sulfide-d4, is considered the gold standard for correcting matrix effects in LC-MS/MS bioanalysis.[1][3] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the SIL-IS, variability introduced by matrix effects can be normalized, leading to more accurate and precise results.[4]

Q4: Are there alternatives to using a SIL-IS?

A4: Yes, other compounds like pantoprazole (B1678409) or omeprazole (B731) can be used as internal standards.[1] However, as structural analogs, they may not co-elute perfectly with lansoprazole and its impurities or experience the exact same ionization effects.[1] Therefore, a SIL-IS is generally preferred for the most reliable results.[3]

Q5: What are the common sample preparation techniques to reduce matrix effects?

A5: Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5] PPT is simple and fast but may not remove all interferences.[1] LLE provides a cleaner extract but is more labor-intensive.[1] SPE can offer the cleanest samples by using a solid sorbent to selectively isolate the analytes of interest.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing Inappropriate mobile phase pH; Secondary interactions with the column.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For lansoprazole, a neutral or slightly basic pH is often recommended.[1] 2. Consider a different column chemistry or mobile phase additives to minimize secondary interactions.
Inconsistent Peak Area Ratios (Analyte/IS) The internal standard is not adequately compensating for matrix effects; Analyte instability.1. Ensure the SIL-IS co-elutes with the analyte. If not, adjust the chromatographic conditions. 2. Verify the stability of lansoprazole in the prepared samples. Ensure proper sample handling and storage, keeping samples cool and at a neutral or slightly basic pH.[1]
High Variability in Results Between Sample Lots Significant differences in the matrix composition of the sample lots.1. Perform a post-column infusion experiment to assess the regions of ion suppression for each lot. 2. If significant differences are observed, a more robust sample cleanup method may be necessary. Consider incorporating a phospholipid removal step for plasma samples.[1]
Low Analyte Recovery Inefficient extraction from the sample matrix.1. Optimize the sample preparation method. For LLE, adjust the pH of the aqueous phase and try different organic solvents. For SPE, experiment with different sorbents and elution solvents. 2. Ensure complete evaporation of the extraction solvent and proper reconstitution in a solvent compatible with the mobile phase.
Signal Suppression or Enhancement Co-eluting matrix components interfering with ionization.1. Improve chromatographic separation to resolve the analyte from interfering peaks. 2. Employ a more effective sample preparation technique to remove the interfering components.[6] 3. If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds.[1]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Lansoprazole Sulfide-d4).[4]

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the residue in 200 µL of the mobile phase.[4]

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: Post-Column Infusion for Matrix Effect Assessment
  • Prepare a standard solution of lansoprazole at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Set up the LC-MS/MS system with the analytical column.

  • Using a T-connector, infuse the lansoprazole standard solution at a constant low flow rate (e.g., 10 µL/min) into the mobile phase stream between the column and the mass spectrometer inlet.

  • Once a stable baseline signal for the infused analyte is achieved, inject a blank, extracted sample matrix (a sample prepared without the analyte or internal standard).

  • Monitor the signal of the infused lansoprazole. Any significant dip in the baseline indicates ion suppression, while a significant increase indicates ion enhancement at that retention time.[6][7]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Lansoprazole Analysis in Plasma

Technique Typical Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) 85-10060-85Simple, fast, inexpensive.[1]May not effectively remove all interferences, particularly phospholipids.[1]
Liquid-Liquid Extraction (LLE) 70-9580-105Provides a cleaner extract than PPT.[1]More time-consuming, requires larger volumes of organic solvents.[1]
Solid-Phase Extraction (SPE) 90-10595-105Provides the cleanest extracts, high recovery, and can be automated.More expensive and requires method development.

Note: The values presented are typical and may vary depending on the specific method and matrix.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add SIL-IS (Lansoprazole Sulfide-d4) Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation Chromatographic Separation Reconstitute->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for lansoprazole impurity analysis.

matrix_effect_logic cluster_source Ion Source Analyte Lansoprazole Ionization Ionization Process Analyte->Ionization SIL_IS SIL-IS SIL_IS->Ionization Matrix Matrix Components Matrix->Ionization Suppression/ Enhancement Signal MS Signal Ionization->Signal Ratio Analyte/IS Ratio Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of using a SIL-IS to correct for matrix effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the analysis of lansoprazole (B1674482) and its related compounds by High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the chromatographic analysis of lansoprazole and its related compounds, offering a question-and-answer format to directly address specific problems.

Q1: What are the common causes of poor peak resolution between lansoprazole and its related compounds?

Poor peak resolution, characterized by the co-elution or overlapping of peaks, can compromise accurate quantification.[1] The primary causes often involve a suboptimal mobile phase composition, incorrect column selection, or inappropriate chromatographic conditions.[1]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The type and proportion of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase significantly impact selectivity. Varying the organic modifier or its ratio to the aqueous phase can alter the elution order and improve separation.

    • pH of Aqueous Phase: The pH of the buffer in the mobile phase affects the ionization state of lansoprazole and its impurities, which in turn influences their retention and selectivity. Adjusting the pH can be a powerful tool for optimizing resolution. For example, a phosphate (B84403) buffer at pH 7.0 has been used effectively.[2]

    • Buffer Concentration: A sufficient buffer concentration (typically 25-50 mM) is crucial for maintaining a stable pH and minimizing secondary interactions that can lead to poor peak shape and resolution.[1]

  • Select an Appropriate Column:

    • Stationary Phase: C8 and C18 columns are commonly used for lansoprazole analysis.[3] The choice between them depends on the specific impurities being separated. C18 columns generally provide higher retention for hydrophobic compounds.

    • Particle Size: Smaller particle size columns (e.g., sub-2µm for UHPLC) can provide higher efficiency and better resolution.[2]

  • Adjust Chromatographic Conditions:

    • Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve adequate separation of all related compounds with varying polarities.[3]

    • Flow Rate: Optimizing the flow rate can improve peak resolution. A lower flow rate generally provides more time for interactions with the stationary phase, potentially leading to better separation.[3]

    • Column Temperature: Temperature can affect selectivity. Increasing the column temperature can sometimes improve peak shape and resolution.[3]

Q2: My chromatogram shows significant peak tailing for the lansoprazole peak. What are the likely causes and how can I resolve this?

Peak tailing can be caused by several factors, including interactions with the stationary phase, column contamination, or issues with the mobile phase.[1]

Troubleshooting Steps:

  • Evaluate Mobile Phase Conditions:

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of lansoprazole, it can lead to peak tailing. Adjusting the pH to be at least one pH unit away from the pKa can mitigate this issue.[1]

    • Buffer Additives: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask active silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing.[4]

  • Check for Column Issues:

    • Column Degradation: Over time, the stationary phase can degrade, especially when using mobile phases at pH extremes. This can expose active silanol sites that cause tailing.[1] Using end-capped columns can help minimize these secondary interactions.[1]

    • Column Contamination: A contaminated guard column or analytical column can lead to peak tailing.[1] Replacing the guard column is a good first step in troubleshooting.[1]

  • Address Sample-Related Problems:

    • Sample Overload: Injecting too much sample can lead to peak tailing that appears as a right triangle, often accompanied by a decrease in retention time.[1] Diluting the sample and re-injecting can confirm if this is the issue.[1]

    • Sample Solvent: Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.[1] Using a solvent stronger than the mobile phase can cause peak distortion and tailing.[1]

Q3: The retention times for lansoprazole and its related compounds are shifting between injections. What could be the cause?

Retention time instability can be caused by a variety of factors related to the HPLC system and the mobile phase preparation.

Troubleshooting Steps:

  • Ensure Proper Mobile Phase Preparation:

    • Degassing: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the pump, causing flow rate fluctuations and retention time shifts.[4] Always degas the mobile phase before use.

    • Mobile Phase Composition: An inaccurate or inconsistent mobile phase composition will lead to retention time variability.[4] Ensure accurate measurement of all components.

    • Solvent Evaporation: Evaporation of the more volatile organic component of the mobile phase over time can change its composition and affect retention times.[4] It is recommended to prepare fresh mobile phase daily.

  • Check the HPLC System:

    • Pump Performance: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate and, consequently, shifting retention times.[4][5]

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can cause retention time drift at the beginning of a sequence.

    • Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[3]

Data Presentation: Mobile Phase Compositions for Lansoprazole Analysis

The following table summarizes various mobile phase compositions that have been successfully used for the separation of lansoprazole and its related compounds.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)ColumnElution ModeDetection WavelengthReference
pH 7.0 Phosphate Buffer:Methanol (90:10 v/v)Methanol:Acetonitrile (50:50 v/v)Waters Acquity BEH C18Gradient285 nm[2]
Formic acid/triethylamine in waterAcetonitrileC18, 250 x 4.6 mm, 5 µmGradient260 nm[3]
Buffer (Ammonium acetate (B1210297) and triethylamine)AcetonitrileWaters Symmetry C8, 250 x 4.6 mm, 5 µmGradient235 nm
WaterMethanolNot SpecifiedIsocratic (20:80 v/v)Not Specified[6]
Ammonium acetate buffer (pH 4.0)Tetrahydrofuran (THF)C18Isocratic (65:35 v/v)240 nm[7]
Disodium (B8443419) hydrogen phosphate buffer (pH 3.0)AcetonitrilePhenomenex Luna C8, 250 x 4.6 mm, 5 µmIsocratic (30:70 v/v)285 nm[8]

Experimental Protocols

Below are detailed methodologies for two common types of HPLC methods used for lansoprazole analysis.

Protocol 1: Gradient RP-HPLC Method for Related Substances

This method is suitable for the separation of a wider range of impurities with varying polarities.

  • Column: Waters Symmetry C8, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Buffer solution (e.g., Ammonium acetate with triethylamine in water).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent, which could be a mixture of the mobile phase components.

Protocol 2: Isocratic RP-HPLC Method for Assay

This method is often simpler and suitable for routine quantification of the main component, lansoprazole.

  • Column: Phenomenex Luna C8, 250 x 4.6 mm, 5 µm particle size.[8]

  • Mobile Phase: A mixture of disodium hydrogen phosphate buffer (pH 3.0) and Acetonitrile in a ratio of 30:70 (v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 285 nm.[8]

  • Sample Preparation: Dissolve the sample in the mobile phase.[8]

Mandatory Visualization

Troubleshooting Workflow for Lansoprazole HPLC Analysis

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the HPLC analysis of lansoprazole and its related compounds.

G Troubleshooting Workflow for Lansoprazole HPLC Analysis start Start: Chromatographic Issue Observed issue_type Identify Issue Type start->issue_type poor_resolution Poor Peak Resolution issue_type->poor_resolution Resolution peak_tailing Peak Tailing issue_type->peak_tailing Peak Shape rt_shift Retention Time Shift issue_type->rt_shift Retention check_mp_res Check Mobile Phase (Composition, pH, Buffer) poor_resolution->check_mp_res check_mp_tail Check Mobile Phase (pH vs. pKa, Additives) peak_tailing->check_mp_tail check_mp_prep_rt Check Mobile Phase Prep (Degassing, Composition) rt_shift->check_mp_prep_rt check_col_res Check Column (Type, Age, Contamination) check_mp_res->check_col_res adjust_cond_res Adjust Conditions (Gradient, Flow Rate, Temp) check_col_res->adjust_cond_res resolved Issue Resolved? adjust_cond_res->resolved check_col_tail Check Column (Degradation, Contamination) check_mp_tail->check_col_tail check_sample_tail Check Sample (Overload, Solvent) check_col_tail->check_sample_tail check_sample_tail->resolved check_system_rt Check HPLC System (Pump, Leaks, Temp) check_mp_prep_rt->check_system_rt check_equilibration Ensure Column Equilibration check_system_rt->check_equilibration check_equilibration->resolved resolved->issue_type No, Re-evaluate end End: Analysis Optimized resolved->end Yes

References

Validation & Comparative

Comparative Analysis of Lansoprazole Sulfone N-oxide and Lansoprazole Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the analytical methodologies for two key related substances of Lansoprazole.

This guide provides a detailed comparison of Lansoprazole sulfone N-oxide and Lansoprazole sulfone, two significant impurities and metabolites of the proton pump inhibitor, Lansoprazole. Understanding the analytical behavior of these compounds is critical for quality control, stability testing, and impurity profiling in pharmaceutical development. This document outlines their chemical properties, comparative analytical data, and detailed experimental protocols.

Chemical Properties

Lansoprazole sulfone and this compound are structurally related to the active pharmaceutical ingredient (API) Lansoprazole. Lansoprazole sulfone is a primary metabolite and a known impurity (designated as Lansoprazole Related Compound A by the USP), while this compound is an over-oxidized by-product that can also be present as an impurity.[1][2][3]

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Lansoprazole sulfoneC₁₆H₁₄F₃N₃O₃S385.36131926-99-3
This compoundC₁₆H₁₄F₃N₃O₄S401.36953787-54-7

Analytical Performance Data

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Lansoprazole and its related compounds. The following table summarizes key analytical parameters for Lansoprazole sulfone and this compound derived from various validated HPLC methods. These methods typically employ a reversed-phase C18 or C8 column with UV detection.

ParameterLansoprazole sulfoneThis compoundMethod Details
Retention Time (min) ~5.4 - 1.1 (relative to Lansoprazole)~4.4 - 0.8 (relative to Lansoprazole)Gradient elution on a C18 column (50 x 4.6 mm, 3.5 µm) with a mobile phase of acetonitrile (B52724) and buffer.[4][5] The relative retention time for Lansoprazole sulfone (as Lansoprazole Related Compound A) is approximately 1.1, and for Lansoprazole N-oxide, it is about 0.8, according to USP methods.[2] A rapid resolution method also showed distinct retention times for these compounds in under 3 minutes.[6]
Limit of Detection (LOD) 0.01 µg/mLNot explicitly stated, but detectable at impurity levelsDetermined at a signal-to-noise ratio of 3.[6] A method for Lansoprazole intermediate and its impurities reported a detection limit of 0.01%.[7]
Limit of Quantification (LOQ) 0.03 µg/mLNot explicitly stated, but quantifiable at impurity levelsDetermined at a signal-to-noise ratio of 10.[6] A method for a Lansoprazole intermediate reported a quantitation limit of 0.005%.[7]
Mass-to-charge ratio (m/z) [M+H]⁺ 386.0785402.0734High-resolution mass spectrometry (HRMS) data provides accurate mass for identification.[4][5]

Experimental Protocols

A validated stability-indicating HPLC method is crucial for the accurate determination of Lansoprazole and its related substances. Below is a representative experimental protocol for the analysis of Lansoprazole sulfone and this compound.

Objective: To separate and quantify Lansoprazole, Lansoprazole sulfone, and this compound in a drug substance or product.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a buffer (e.g., phosphate (B84403) buffer or triethylamine (B128534) buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of acetonitrile and 1% triethylamine, with the pH adjusted to 6.6.[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 285 nm.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25°C.[6]

Preparation of Solutions:

  • Standard Solution: Prepare a standard solution containing known concentrations of Lansoprazole, Lansoprazole sulfone, and this compound in a suitable diluent (e.g., a mixture of 0.1 N sodium hydroxide (B78521) and methanol).

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration. Filter the solution through a 0.45 µm membrane filter before injection.[8]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention times and response factors for each compound.

  • Inject the sample solution.

  • Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of Lansoprazole and its related compounds.

Analytical Workflow for Lansoprazole Impurity Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Standard Standard Standard->Dissolution Filtration Filtration Dissolution->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Injection UV_Detector UV Detector (285 nm) HPLC_System->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Data Acquisition Quantification Quantification Chromatogram->Quantification Peak Integration Report Report Quantification->Report

Caption: Workflow for HPLC analysis of Lansoprazole impurities.

This guide provides a foundational understanding for the analysis of this compound and Lansoprazole sulfone. For specific applications, method validation in accordance with ICH guidelines is essential to ensure accuracy, precision, and reliability.

References

The Instability of Lansoprazole: A Comparative Guide to its Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive comparison of the stability of lansoprazole (B1674482) and its primary impurities under various stress conditions, supported by experimental data and detailed methodologies.

Lansoprazole, a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders, is known for its inherent instability, particularly in acidic environments. This degradation is, in fact, integral to its mechanism of action, as the degradation products are the active inhibitors of the gastric H+/K+-ATPase. However, this reactivity also presents significant challenges in drug formulation and stability testing. This guide delves into the comparative stability of lansoprazole and its impurities, offering a clear overview of its degradation pathways and the conditions that influence its stability.

Comparative Stability Under Stress Conditions

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance. The following table summarizes the degradation of lansoprazole and the formation of its major impurities under various stress conditions as reported in scientific literature. Lansoprazole demonstrates significant degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal, photolytic, and neutral hydrolytic stress.[1][2]

Stress ConditionLansoprazole Degradation (%)Major Impurities FormedReference
Acid Hydrolysis (1 M HCl, 80°C, 8 hours)24.66%Lansoprazole Sulfone (Impurity B), Lansoprazole Sulfide (Impurity C), other degradation products (DP-1, DP-2, DP-3)[3]
Base Hydrolysis (1 M NaOH, 80°C, 8 hours)12.66%A novel degradation product with m/z 468.11, Lansoprazole Sulfide (Impurity C)[3][4]
Oxidative Degradation (6% H2O2, 2 hours)Significant DegradationLansoprazole N-Oxide (Impurity A), Lansoprazole Sulfone (Impurity B), other oxidized products (DP-1, DP-6, DP-7, DP-8)[1][5]
Thermal Degradation (105°C, 14 hours)No Significant Degradation-[1][5]
Photolytic Degradation (1.2 million lux-hours)No Significant Degradation-[1][5]
Neutral Hydrolysis (Water, 60°C, 30 minutes)No Significant Degradation-[1][5]

Commonly identified impurities of lansoprazole include:

  • Lansoprazole N-Oxide (Impurity A)

  • Lansoprazole Sulfone (Impurity B)

  • Lansoprazole Sulfide (Impurity C)

  • 2-Mercaptobenzimidazole (Impurity E)

Lansoprazole Degradation Pathway

The degradation of lansoprazole in an acidic medium is a well-studied process that leads to the formation of the active tetracyclic sulfenamide. This transformation is a key step in its therapeutic action. The pathway also gives rise to several other degradation products.

G Lansoprazole Lansoprazole Protonated_Lansoprazole Protonated Lansoprazole Lansoprazole->Protonated_Lansoprazole H+ Sulfenic_Acid_Intermediate Sulfenic Acid Intermediate Protonated_Lansoprazole->Sulfenic_Acid_Intermediate Intramolecular Rearrangement Tetracyclic_Sulfenamide Tetracyclic Sulfenamide (Active Metabolite) Sulfenic_Acid_Intermediate->Tetracyclic_Sulfenamide Cyclization Degradation_Products Other Degradation Products (e.g., Sulfide, Sulfone) Sulfenic_Acid_Intermediate->Degradation_Products

Figure 1: Acid-catalyzed degradation pathway of Lansoprazole.

Experimental Protocols for Forced Degradation Studies

Reproducible and robust experimental protocols are essential for accurate stability testing. The following are generalized methodologies for conducting forced degradation studies on lansoprazole.

Acid Degradation
  • Preparation of Stock Solution: Dissolve a known amount of lansoprazole in methanol (B129727) or acetonitrile (B52724) to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).

  • Stress Conditions: Add a specific volume of the stock solution to a solution of hydrochloric acid (e.g., 0.1 N, 1 N, or 2 N HCl).[4] The reaction mixture is then typically heated at a controlled temperature (e.g., 60°C or 80°C) for a defined period (e.g., 8 hours).[4]

  • Sample Analysis: At specified time intervals, withdraw aliquots of the reaction mixture. Neutralize the acid with a suitable base (e.g., NaOH) and dilute with the mobile phase to the desired concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method.

Base Degradation
  • Preparation of Stock Solution: Prepare a stock solution of lansoprazole as described for acid degradation.

  • Stress Conditions: Add a specific volume of the stock solution to a solution of sodium hydroxide (B78521) (e.g., 0.1 N, 1 N, or 2 N NaOH).[4] The mixture is then typically heated at a controlled temperature (e.g., 60°C or 80°C) for a defined period (e.g., 8 hours).[4]

  • Sample Analysis: At specified time intervals, withdraw aliquots, neutralize the base with a suitable acid (e.g., HCl), and dilute for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution of lansoprazole.

  • Stress Conditions: Treat the lansoprazole solution with a solution of hydrogen peroxide (e.g., 3% or 6% H₂O₂). The reaction is typically carried out at room temperature for a specified duration (e.g., 2 hours).[5]

  • Sample Analysis: Dilute the samples with the mobile phase for analysis at appropriate time points.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method.

Thermal Degradation
  • Sample Preparation: Place the solid lansoprazole powder in a petri dish or a suitable container.

  • Stress Conditions: Expose the sample to dry heat in a calibrated oven at a high temperature (e.g., 105°C) for a specified period (e.g., 14 hours).[5]

  • Sample Analysis: After exposure, allow the sample to cool to room temperature. Dissolve a known amount of the stressed sample in a suitable solvent and dilute for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method.

Photodegradation
  • Sample Preparation: Place the lansoprazole sample (solid or in solution) in a transparent container.

  • Stress Conditions: Expose the sample to a controlled light source that provides a specific illumination (e.g., 1.2 million lux-hours) in a photostability chamber. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Sample Analysis: After the exposure period, prepare solutions of both the exposed and control samples for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method.

Experimental Workflow for Forced Degradation Studies

The process of conducting a forced degradation study follows a logical sequence from sample preparation to data analysis and interpretation.

G cluster_0 Preparation cluster_1 Stress Application cluster_2 Analysis cluster_3 Data Interpretation Drug_Substance Lansoprazole API Forced_Degradation Expose Drug to Stress Conditions (Controlled Temperature, Time, etc.) Drug_Substance->Forced_Degradation Stress_Agents Acid, Base, Oxidizing Agent, Heat, Light Stress_Agents->Forced_Degradation Sample_Preparation Sample Quenching & Dilution Forced_Degradation->Sample_Preparation HPLC_Analysis HPLC Analysis with Stability-Indicating Method Sample_Preparation->HPLC_Analysis Peak_Identification Identify Degradation Products (e.g., via MS, RRT) HPLC_Analysis->Peak_Identification Quantification Quantify Degradation (%) and Impurity Formation (%) Peak_Identification->Quantification Mass_Balance Calculate Mass Balance Quantification->Mass_Balance

Figure 2: General workflow for a forced degradation study of Lansoprazole.

References

A Comparative Guide to Validated HPLC Methods for Lansoprazole Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Lansoprazole are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose. This guide provides a comparative overview of various validated HPLC methods for Lansoprazole impurity profiling, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable method for their needs.

Comparative Analysis of HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Lansoprazole and its related impurities. The choice of method often depends on the specific impurities being targeted, the desired run time, and the available instrumentation. Below is a summary of key chromatographic parameters from different validated methods.

ParameterMethod 1Method 2Method 3Method 4
Column Phenomenex Luna C8 (250 x 4.6 mm, 5µm)[1]Waters Symmetry C8 (250 x 4.6mm, 5µm)Inertsil ODS-3V (150 x 4.6 mm, 5 µm)Hypersil Gold C18, (2.1 x 100 mm, 1.8 µ)
Mobile Phase Disodium (B8443419) hydrogen phosphate (B84403) buffer (pH 3.0) and Acetonitrile (30:70 v/v)[1]Buffer and Acetonitrile (gradient)Solution A: Buffer and Methanol (90:10 v/v); Solution B: Acetonitrile and Methanol (90:10 v/v) (gradient)Solvent A: Water; Solvent B: Acetonitrile: water: triethylamine (B128534) (80: 20: 0.005), pH 7.0 (gradient)
Flow Rate 1.0 ml/min[1]1.0 ml/minNot Specified0.3 mL/min
Detection (UV) 285 nm[1]235 nmNot Specified285 nm
Retention Time (Lansoprazole) 8.82 min[1]Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of any analytical method. Below are representative experimental protocols for the HPLC analysis of Lansoprazole impurities, based on established and validated methods.

Method 1: Isocratic RP-HPLC Method

This method is a straightforward approach suitable for routine quality control.

1. Instrumentation:

  • HPLC system with UV detector

  • Phenomenex Luna C8 column (250 x 4.6 mm, 5µm)[1]

2. Reagents and Solutions:

  • Disodium hydrogen phosphate buffer (pH 3.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Lansoprazole reference standard and sample solutions

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of disodium hydrogen phosphate buffer (pH 3.0) and Acetonitrile in the ratio of 30:70 (v/v)[1].

  • Flow Rate: 1.0 ml/min[1].

  • Detection Wavelength: 285 nm[1].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. Sample Preparation:

  • Accurately weigh and dissolve the Lansoprazole sample in the mobile phase to achieve a known concentration.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Method 2: Gradient RP-HPLC for Complex Impurity Profiles

A gradient elution method is often necessary to resolve a wider range of impurities with varying polarities.

1. Instrumentation:

  • HPLC system with a gradient pump and UV detector

  • Waters Symmetry C8 column (250 x 4.6mm, 5µm)

2. Reagents and Solutions:

  • Buffer solution (e.g., potassium dihydrogen orthophosphate)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Lansoprazole reference standard and spiked impurity samples

3. Chromatographic Conditions:

  • Mobile Phase A: Buffer solution.

  • Mobile Phase B: Acetonitrile or a mixture of Acetonitrile and Methanol.

  • Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic impurities. The specific gradient program needs to be optimized based on the impurity profile.

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

4. Sample Preparation:

  • Prepare the sample as described in Method 1. For method validation, prepare spiked samples by adding known amounts of potential impurities to the Lansoprazole sample.

Method Validation Workflow

The validation of an analytical method is essential to ensure its suitability for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines for method validation[2].

HPLC_Validation_Workflow start Start: Define Analytical Procedure's Intended Use protocol Develop Validation Protocol start->protocol specificity Specificity (Resolution of analyte from impurities) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for the validation of an HPLC method for impurity profiling.

Forced Degradation Studies

Forced degradation studies are critical to demonstrate the stability-indicating nature of an HPLC method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

Forced_Degradation_Study lansoprazole Lansoprazole Drug Substance acid Acid Hydrolysis (e.g., HCl) lansoprazole->acid base Base Hydrolysis (e.g., NaOH) lansoprazole->base oxidation Oxidation (e.g., H2O2) lansoprazole->oxidation thermal Thermal Stress lansoprazole->thermal photolytic Photolytic Stress lansoprazole->photolytic analysis Analyze Stressed Samples by Validated HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis assessment Assess Peak Purity and Resolution of Degradants analysis->assessment

Caption: Workflow of a forced degradation study for Lansoprazole.

Lansoprazole is known to be labile in acidic and basic conditions and is also susceptible to oxidation[3][4]. The developed HPLC method must be able to separate the resulting degradation products from the parent drug and from each other.

Conclusion

The selection of an appropriate HPLC method for Lansoprazole impurity profiling is a critical step in drug development and quality control. This guide provides a starting point for researchers by comparing different validated methods and outlining the necessary experimental protocols and validation workflows. It is essential to validate the chosen method in your laboratory, under your specific conditions, to ensure reliable and accurate results that comply with regulatory standards. The use of forced degradation studies is also imperative to establish the stability-indicating properties of the method.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Lansoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Lansoprazole (B1674482), a widely used proton pump inhibitor. The objective is to offer a comparative overview of the performance of different techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research, quality control, and drug development needs. This document summarizes key performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, specificity, speed, and cost. The following table summarizes the quantitative performance of various validated methods for Lansoprazole analysis, providing a basis for objective comparison.

ParameterHPLCUPLC-MS/MSUV-Visible Spectrophotometry
Linearity Range 40-60 µg/mL[1], 10-50 µg/mL[2][3]5-25 µg/mL[4][5], 4.50-2800.00 ng/mL[6], 0.2–200 ng/mL[7]5-30 µg/mL[8], 10-90 µg/mL (Method A), 1.48-6.65 µg/mL (Method B), 3.69-16.61 µg/mL (Method C)[9], 1-30 µg/mL[10]
Limit of Detection (LOD) 0.12 µg/mL[2][3]2 ng/mL[4][5]0.1266 µg/mL[10]
Limit of Quantification (LOQ) 0.36 µg/mL[2][3], 5 µg/mL (in capsules)[11]Not explicitly stated in all sourcesNot explicitly stated in all sources
Accuracy (% Recovery) 99.4 - 101.3%[8]97.8 to 102.6%[12]99.63% (Method A), 99.71% (Method B), 99.76% (Method C)[9]
Precision (% RSD) Intra-day: 0.57%, Inter-day: 0.79%[8]Intra-day: 2.98 ± 2.17%, Inter-day: 3.07 ± 0.89%[4][5]0.11% (Method A), 0.24% (Method B), 0.36% (Method C)[9]
Wavelength (λmax) 285 nm[1][2][3]N/A (Mass transitions monitored)298 nm[8], 457 nm (Method A), 293 & 359 nm (Method B), 549 nm (Method C)[9], 810 nm[13], 484.5 nm[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC, UPLC-MS/MS, and UV-Visible Spectrophotometry based on published studies.

High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for routine quality control of Lansoprazole in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used. A common column choice is a C8 or C18 reversed-phase column (e.g., Phenomenex Luna C8, 5µ, 250 mm × 4.6 mm).[1]

  • Mobile Phase: A mixture of a buffer and an organic solvent is typically used. For instance, a mobile phase consisting of a phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) in a 30:70 ratio has been reported.[1] Another study utilized a mobile phase of 80:20 Methanol:water.[2][3]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[1]

  • Detection: UV detection is performed at the maximum absorbance wavelength of Lansoprazole, which is typically around 285 nm.[1][2][3]

  • Sample Preparation: For tablet dosage forms, a powder equivalent to a specific amount of Lansoprazole (e.g., 50 mg) is dissolved in the mobile phase, filtered, and then diluted to the desired concentration for analysis.[1]

  • Validation Parameters: The method is validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers high sensitivity and specificity, making it suitable for bioanalytical applications, such as quantifying Lansoprazole in human plasma.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is required.

  • Chromatographic Separation: Separation is achieved on a UPLC column, such as an ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).[7]

  • Mobile Phase: A gradient elution is often used. For example, a mobile phase consisting of acetonitrile and 2 mM ammonium (B1175870) acetate (B1210297) in an 80:20 v/v ratio can be used.[6]

  • Flow Rate: A typical flow rate for UPLC is around 0.4 mL/min.[7]

  • Mass Spectrometric Detection: Detection is performed in the positive ion mode using Multiple Reaction Monitoring (MRM). The mass transition for Lansoprazole is m/z 370.20 → 252.10.[6] An internal standard, such as Pantoprazole (B1678409) (m/z 384.20 → 200.00), is used for quantification.[6]

  • Sample Preparation: For plasma samples, a solid-phase extraction (SPE) or protein precipitation is performed to extract the analyte and internal standard.[6][7]

  • Validation: The method is validated for linearity, accuracy, precision, selectivity, matrix effect, and stability.

UV-Visible Spectrophotometry

This is a simpler and more cost-effective method, often used for the determination of Lansoprazole in bulk and pharmaceutical formulations. Several variations exist based on different chemical reactions.

  • Method A: Direct UV Measurement

    • Instrumentation: A double beam UV-Visible spectrophotometer with 10mm matched quartz cells.[8]

    • Solvent: 0.01 M Phosphate Buffer of pH 6.8.[8]

    • Procedure: A standard solution of Lansoprazole is prepared in the solvent. The absorbance is measured at the wavelength of maximum absorbance (λmax), which is approximately 298 nm.[8] The concentration is determined using a calibration curve.

  • Method B: Oxidative Coupling Reaction

    • Principle: This method is based on the oxidation of a reagent like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPHz) with potassium periodate, followed by coupling with Lansoprazole in an alkaline medium to form a colored product.[10]

    • Procedure: To a series of volumetric flasks, aliquots of the standard Lansoprazole solution are added, followed by solutions of 2,4-DNPHz, potassium periodate, and sodium hydroxide. The volume is made up with distilled water, and the absorbance of the resulting reddish-brown colored product is measured at approximately 484.5 nm against a reagent blank.[10]

  • Method C: Charge-Transfer Complexation

    • Principle: This method involves the formation of a colored charge-transfer complex between Lansoprazole (as an electron donor) and a π-acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or a σ-acceptor like iodine.[9]

    • Procedure: The drug solution is reacted with the acceptor solution, and the absorbance of the resulting colored complex is measured at a specific wavelength (e.g., 457 nm for DDQ).[9]

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of a typical analytical method cross-validation process.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison and Analysis Phase cluster_reporting Reporting Phase start Define Validation Scope and Acceptance Criteria select_methods Select Analytical Methods for Comparison (e.g., HPLC, UPLC-MS, UV-Vis) start->select_methods prepare_samples Prepare Standard and Sample Solutions select_methods->prepare_samples method1_val Validate Method 1 (e.g., HPLC) prepare_samples->method1_val method2_val Validate Method 2 (e.g., UPLC-MS) prepare_samples->method2_val method3_val Validate Method 3 (e.g., UV-Vis) prepare_samples->method3_val compare_data Compare Performance Data (Linearity, Accuracy, Precision, etc.) method1_val->compare_data method2_val->compare_data method3_val->compare_data assess_suitability Assess Method Suitability for Intended Purpose compare_data->assess_suitability documentation Document Results and Conclusions assess_suitability->documentation end Final Report and Method Selection documentation->end

Caption: Workflow for cross-validation of analytical methods.

Signaling_Pathway_Placeholder cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing raw_sample Raw Sample (e.g., Plasma, Formulation) extraction Extraction / Dilution raw_sample->extraction final_sample Final Analytical Sample extraction->final_sample injection Injection into Chromatographic System final_sample->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS) separation->detection peak_integration Peak Integration and Quantification detection->peak_integration calculation Concentration Calculation peak_integration->calculation result Final Result calculation->result

References

Identifying Lansoprazole Sulfone N-oxide in Forced Degradation Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the degradation pathways of active pharmaceutical ingredients (APIs) is critical for ensuring drug product stability, safety, and efficacy. This guide provides a comparative overview of methodologies for identifying Lansoprazole (B1674482) sulfone N-oxide, a known impurity and degradation product of Lansoprazole, in forced degradation studies.

Lansoprazole, a proton pump inhibitor, is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments. One of the key degradation products that requires careful monitoring is Lansoprazole sulfone N-oxide. This guide details experimental protocols for forced degradation, compares analytical techniques for the identification and quantification of this impurity, and presents quantitative data from published studies.

Comparison of Forced Degradation Conditions

Forced degradation studies are essential to understand the stability of a drug substance. The formation of this compound is predominantly observed under oxidative stress conditions. The following table summarizes the quantitative results of Lansoprazole degradation and the formation of its impurities under different stress conditions as reported in various studies.

Stress ConditionReagent and ConcentrationTime and TemperatureTotal Degradation (%)This compound Formation (%)Other Major Degradation Products
Acidic Hydrolysis 1N HCl1 minute at Room TemperatureSignificantNot typically reportedDP-1, DP-2, DP-3[1]
Basic Hydrolysis 1N NaOH6 hours at 30°CSignificantNot typically reportedDP-1, DP-2, DP-3, DP-4[1]
Oxidative Degradation 6% H₂O₂2 hours at Room TemperatureSignificantUp to 8% (as DP-4, relative UV area)[1]Lansoprazole sulfone, Lansoprazole N-oxide[2][3]
Thermal Degradation 105°C14 hoursNo significant degradationNot applicableNot applicable
Photolytic Degradation 1.2 million lux-hours-No significant degradationNot applicableNot applicable

Note: The percentage of this compound formation can vary depending on the specific experimental conditions. DP-4 mentioned in one study is suggested to be either the sulfone or the N-oxide derivative[1].

Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental to reliable stability studies. Below are detailed methodologies for conducting forced degradation of Lansoprazole and its subsequent analysis.

Forced Degradation Protocol

This protocol outlines the general procedure for subjecting Lansoprazole to various stress conditions as per ICH guidelines[1][2].

  • Preparation of Stock Solution: Prepare a stock solution of Lansoprazole in a suitable solvent, such as a mixture of acetonitrile (B52724) and water (50:50 v/v), to a concentration of 1.0 mg/mL[1].

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 1N hydrochloric acid to a final concentration of 0.1 mg/mL. Keep the solution at room temperature for 1 minute[4].

    • Basic Hydrolysis: Dilute the stock solution with 1N sodium hydroxide (B78521) to a final concentration of 0.1 mg/mL. Keep the solution at 30°C for 6 hours[4].

    • Oxidative Degradation: Dilute the stock solution with 6% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep the solution at room temperature for 2 hours[4].

    • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 14 hours[4].

    • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Preparation for Analysis: After the specified stress period, neutralize the acidic and basic samples with an appropriate volume of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.

UPLC-MS/MS Analytical Method

This method is suitable for the separation and identification of Lansoprazole and its degradation products.

  • Chromatographic System: A UPLC system coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Column: Waters Acquity BEH C18 column (50 mm × 2.1 mm, 1.7 µm)[4].

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water[1][2].

  • Mobile Phase B: Acetonitrile[1][2].

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    10 90
    11 10

    | 15 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detection at 285 nm and mass spectrometric detection in positive ion mode[4].

  • Injection Volume: 5 µL.

Visualizing the Process and a Key Formation Pathway

To better understand the experimental process and the chemical transformation leading to this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Analysis prep Prepare Lansoprazole Stock Solution (1 mg/mL) acid Acidic Stress (1N HCl, RT, 1 min) prep->acid base Basic Stress (1N NaOH, 30°C, 6h) prep->base oxidative Oxidative Stress (6% H₂O₂, RT, 2h) prep->oxidative thermal Thermal Stress (105°C, 14h) prep->thermal photo Photolytic Stress (1.2M lux-hr) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize Neutralize base->neutralize Neutralize dilute Dilute Samples with Mobile Phase oxidative->dilute thermal->dilute photo->dilute neutralize->dilute inject Inject into UPLC-MS/MS dilute->inject detect Data Acquisition (UV @ 285nm & MS) inject->detect identify Identify & Quantify This compound detect->identify

Experimental Workflow for Forced Degradation Studies

G lansoprazole_sulfide Lansoprazole Sulfide lansoprazole Lansoprazole lansoprazole_sulfide->lansoprazole Oxidation lansoprazole_sulfone Lansoprazole Sulfone lansoprazole->lansoprazole_sulfone Oxidation lansoprazole_sulfone_n_oxide This compound lansoprazole_sulfone->lansoprazole_sulfone_n_oxide Further Oxidation (N-oxidation)

Proposed Formation Pathway of this compound

Comparison of Analytical Methods

Several analytical techniques can be employed for the identification and quantification of Lansoprazole degradation products. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural elucidation.

Analytical MethodPrincipleAdvantagesDisadvantagesApplication in Lansoprazole Degradation Studies
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection based on UV absorbance.Robust, widely available, good for quantification.Lower sensitivity and selectivity compared to MS, co-elution can be an issue.Routine quality control, quantification of known impurities.
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection Similar to HPLC but uses smaller particles for higher resolution and faster analysis.Faster analysis times, better resolution, and higher sensitivity than HPLC[4].Higher backpressure requires specialized equipment.High-throughput screening of degradation samples, improved separation of closely related impurities[4].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by LC followed by mass analysis for identification and quantification.High sensitivity and selectivity, provides molecular weight and structural information.More complex instrumentation and data analysis.Identification of unknown degradation products, confirmation of impurity structures, trace-level quantification[1][2][3][5].
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.Enables determination of elemental composition, confident identification of unknowns.Higher cost and complexity.Unambiguous identification of degradation products by providing exact mass data[2][3].
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about molecules.Definitive structure elucidation.Low sensitivity, requires isolation of the impurity.Characterization of isolated degradation products to confirm their chemical structure[2].

References

Confirmation of Lansoprazole Sulfone N-oxide Structure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the analytical data confirming the structure of Lansoprazole sulfone N-oxide against its closely related compound, Lansoprazole sulfone. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data and methodologies to aid in the unequivocal identification of these Lansoprazole-related substances.

Lansoprazole, a widely used proton pump inhibitor, can undergo oxidation during its synthesis and storage, leading to the formation of several impurities. Among these, Lansoprazole sulfone and this compound are of significant interest due to their structural similarity. Accurate differentiation and characterization of these compounds are crucial for quality control and regulatory compliance in the pharmaceutical industry.

Structural Comparison

Lansoprazole sulfone is a metabolite of Lansoprazole, formed by the oxidation of the sulfinyl group to a sulfonyl group.[1][2] this compound is an overoxidized by-product of Lansoprazole synthesis, featuring both a sulfonyl group and a pyridine (B92270) N-oxide moiety.[3][4]

Comparative Analytical Data

To facilitate clear identification, the following table summarizes the key analytical data for this compound and Lansoprazole sulfone based on mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy.

Analytical Technique This compound Lansoprazole Sulfone
Mass Spectrometry (MS)
Molecular FormulaC₁₆H₁₄F₃N₃O₄S[][6][7]C₁₆H₁₄F₃N₃O₃S[8]
Molecular Weight401.36 g/mol [][6][7]385.36 g/mol
Protonated Molecular Ion [M+H]⁺m/z 402.0[3]m/z 386.0781[8]
Sodium Adduct [M+Na]⁺m/z 424.1[3]-
High-Resolution Mass Spectrometry (HRMS)
Calculated [M+H]⁺Data not available in search resultsData not available in search results
¹H Nuclear Magnetic Resonance (NMR) (DMSO-d₆, δ ppm)
Py-H8.28 (d, J = 5.6 Hz, 1H)[3]Specific data not available in search results
Ar-H7.66 (m, 2H), 7.32 (m, 2H)[3]Specific data not available in search results
Py-H7.27 (d, J = 7.2 Hz, 1H)[3]Specific data not available in search results
Py-CH₂ & OCH₂-CF₃4.92 (m, 4H)[3]Specific data not available in search results
Py-CH₃2.05 (s, 3H)[3]Specific data not available in search results
¹³C Nuclear Magnetic Resonance (NMR) Data not available in search resultsData available in PubChem but not detailed in search results[8]
Infrared (IR) Spectroscopy (KBr, cm⁻¹)
Key PeaksSpecific data not available in search resultsSpecific data not available in search results

Experimental Protocols

The following are representative experimental protocols for the characterization of Lansoprazole impurities.

Sample Preparation for Analysis

For spectroscopic analysis, the isolated impurities, this compound and Lansoprazole sulfone, are dissolved in an appropriate solvent. For NMR spectroscopy, deuterated solvents such as DMSO-d₆ are typically used.[3][9] For mass spectrometry, samples are often introduced via a liquid chromatography system.

High-Performance Liquid Chromatography (HPLC)

A common technique for the separation and quantification of Lansoprazole and its impurities.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at 285 nm.[10]

Mass Spectrometry (MS and HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[8]

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap allows for accurate mass measurements to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9][11]

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent.[3][9]

  • Reference: Tetramethylsilane (TMS) is used as an internal standard.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecules.

  • Sample Preparation: Samples are typically prepared as potassium bromide (KBr) pellets.[12]

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectra.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the confirmation of the this compound structure.

cluster_0 Synthesis & Isolation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Structure Confirmation Synthesis Synthesis of Lansoprazole Impurities Isolation Isolation by Preparative HPLC Synthesis->Isolation MS Mass Spectrometry (MS) Determine Molecular Weight Isolation->MS NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Chemical Structure Isolation->NMR IR IR Spectroscopy Identify Functional Groups Isolation->IR HRMS High-Resolution MS (HRMS) Confirm Elemental Composition MS->HRMS Compare Compare Spectral Data with Lansoprazole Sulfone HRMS->Compare NMR->Compare IR->Compare Confirm Confirm Structure of This compound Compare->Confirm

Caption: Logical workflow for the structural confirmation of this compound.

Signaling Pathway of Lansoprazole Action

While this guide focuses on the structural confirmation of an impurity, it is relevant to the broader context of Lansoprazole's mechanism of action. The following diagram illustrates the signaling pathway of Lansoprazole.

Lansoprazole Lansoprazole (Prodrug) ParietalCell Parietal Cell Lansoprazole->ParietalCell AcidicCanaliculus Acidic Canaliculus (pH < 4) ParietalCell->AcidicCanaliculus ActivatedForm Active Sulfenamide Metabolite AcidicCanaliculus->ActivatedForm Acid-catalyzed conversion ProtonPump H⁺/K⁺-ATPase (Proton Pump) ActivatedForm->ProtonPump Covalent binding to Cys residues Inhibition Inhibition of Acid Secretion ProtonPump->Inhibition

Caption: Simplified signaling pathway of Lansoprazole's mechanism of action.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two notable impurities associated with the proton pump inhibitor Lansoprazole (B1674482): Lansoprazole USP Related Compound A (also known as Lansoprazole Sulfone) and Lansoprazole Sulfone N-oxide. Understanding the distinct characteristics of these compounds is crucial for robust drug development, quality control, and safety assessment. This document summarizes their chemical properties, formation pathways, and analytical separation methodologies, supported by available data and detailed experimental protocols.

Chemical and Physical Properties

A fundamental comparison of the two compounds begins with their chemical structure and physical properties. While both are oxidation products of Lansoprazole, the presence of the N-oxide functional group in one introduces significant differences in polarity, reactivity, and potential biological interactions.

PropertyLansoprazole USP Related Compound A (Sulfone)This compound
Synonyms Lansoprazole SulfoneLansoprazole Impurity 8
Chemical Structure 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole
Molecular Formula C₁₆H₁₄F₃N₃O₃SC₁₆H₁₄F₃N₄O₄S
Molecular Weight 385.36 g/mol 401.36 g/mol
CAS Number 131926-99-3953787-54-7

Formation Pathways

The origins of these two impurities are distinct, with Lansoprazole Sulfone being a known metabolite and this compound primarily identified as a degradation product under oxidative stress.

Lansoprazole USP Related Compound A (Sulfone) is a major metabolite of Lansoprazole.[1][2][3][4][5] The metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver.[1][2][3][6] This enzymatic oxidation of the sulfinyl group of Lansoprazole to a sulfone is a common metabolic pathway for sulfoxide-containing drugs.

This compound is typically formed as a product of forced degradation under oxidative conditions.[7] Its presence is often indicative of over-oxidation during synthesis or instability of the drug substance or product upon exposure to oxidizing agents.[7] The formation involves the oxidation of both the sulfinyl group to a sulfone and the pyridine (B92270) nitrogen to an N-oxide.

Lansoprazole Metabolism and Degradation lansoprazole Lansoprazole sulfone Lansoprazole USP Related Compound A (Sulfone) lansoprazole->sulfone Metabolism (CYP3A4) sulfone_n_oxide This compound lansoprazole->sulfone_n_oxide Forced Degradation (Oxidative Stress) hydroxylation 5-Hydroxylansoprazole lansoprazole->hydroxylation Metabolism (CYP2C19)

Figure 1: Formation pathways of Lansoprazole Sulfone and Sulfone N-oxide.

Comparative Performance and Experimental Data

Direct, head-to-head comparative studies on the performance characteristics, such as stability and biological activity, of Lansoprazole Sulfone and this compound are limited in publicly available literature. However, insights can be drawn from forced degradation studies and general knowledge of the respective functional groups.

Forced degradation studies of Lansoprazole have demonstrated the formation of various degradation products under different stress conditions (acidic, basic, oxidative, thermal, and photolytic).[8][9][10] While these studies identify Lansoprazole Sulfone and have led to the characterization of other degradation products, a specific focus on the comparative stability of the sulfone versus the sulfone N-oxide is not typically the primary objective.

One study that conducted in vitro toxicity evaluations of major Lansoprazole degradation products found that some degradation products exhibited higher cytotoxicity compared to the parent drug.[9][11] However, specific comparative data for Lansoprazole Sulfone versus Sulfone N-oxide was not detailed.

Generally, the sulfone group is relatively stable, whereas N-oxides can be susceptible to in vivo reduction back to the parent amine, potentially altering the pharmacokinetic profile.[12][13] The increased polarity of the N-oxide group may also influence its solubility and membrane permeability compared to the sulfone.

Experimental Protocols

To facilitate further research and a direct comparison, the following experimental protocols are provided, based on established analytical methodologies for Lansoprazole and its impurities.

Protocol 1: Comparative Stability Analysis by HPLC

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the stability of Lansoprazole USP Related Compound A and this compound under various stress conditions.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference standards for Lansoprazole, Lansoprazole USP Related Compound A, and this compound

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

2. Chromatographic Conditions:

  • Mobile Phase A: Phosphate buffer (pH 7.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate the parent drug and its impurities. For example:

    • 0-10 min: 10-90% B

    • 10-15 min: 90% B

    • 15-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare individual stock solutions of Lansoprazole USP Related Compound A and this compound in methanol (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the respective stressor (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, or water for hydrolytic degradation) to a final concentration of approximately 100 µg/mL.

  • For thermal and photolytic stress, use the methanolic solution.

4. Stress Conditions:

  • Acidic: 0.1 N HCl at 60°C for 2 hours.

  • Basic: 0.1 N NaOH at 60°C for 30 minutes.

  • Oxidative: 3% H₂O₂ at room temperature for 4 hours.

  • Thermal: 80°C for 24 hours.

  • Photolytic: Expose to UV light (254 nm) for 24 hours.

5. Analysis:

  • At specified time points, withdraw an aliquot from each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

  • Inject the samples into the HPLC system and monitor the degradation of the main peak and the formation of any new peaks.

  • Calculate the percentage degradation of each compound under each stress condition.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes a method to compare the potential cytotoxicity of Lansoprazole USP Related Compound A and this compound using a cell-based assay.

1. Cell Line and Culture:

  • Select a relevant human cell line (e.g., HepG2 for liver toxicity or a gastric cell line).

  • Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

2. Reagents:

  • Lansoprazole USP Related Compound A and this compound stock solutions in DMSO.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

3. Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24 or 48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the concentration-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Experimental Workflow cluster_0 Compound Preparation cluster_1 Comparative Analysis cluster_2 Data Evaluation compound_a Lansoprazole USP Related Compound A stability Stability Studies (HPLC) compound_a->stability toxicity Cytotoxicity Assay (MTT) compound_a->toxicity sulfone_n_oxide Lansoprazole Sulfone N-oxide sulfone_n_oxide->stability sulfone_n_oxide->toxicity results Comparison of Degradation Profiles and IC50 Values stability->results toxicity->results

Figure 2: Proposed workflow for comparative analysis.

Conclusion

Lansoprazole USP Related Compound A (Sulfone) and this compound are two distinct impurities of Lansoprazole with different formation pathways and likely different physicochemical and biological properties. While the sulfone is a known human metabolite, the sulfone N-oxide is an indicator of oxidative degradation. The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate their relative stability and potential cytotoxicity. Such data is essential for setting appropriate specifications for these impurities in Lansoprazole drug substances and products, ensuring their quality, safety, and efficacy. Further research into the pharmacological and toxicological profiles of these specific compounds is warranted to fully understand their impact.

References

Verification of Lansoprazole Sulfone N-oxide as a Process Impurity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lansoprazole (B1674482) sulfone N-oxide with other process-related impurities of Lansoprazole. It includes supporting experimental data, detailed methodologies for analysis, and visual representations of synthetic pathways and experimental workflows to aid in the verification and control of these impurities in drug development and manufacturing.

Introduction to Lansoprazole and the Significance of Impurity Profiling

Lansoprazole is a proton pump inhibitor (PPI) widely used to treat conditions such as stomach and duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. The manufacturing of active pharmaceutical ingredients (APIs) like Lansoprazole is a complex process that can result in the formation of impurities. These impurities can arise from various sources, including the starting materials, intermediates, reagents, and degradation of the drug substance itself.

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines (ICH Q3A/B) for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4][5] Meticulous impurity profiling is therefore a critical aspect of drug development and manufacturing to ensure the safety, efficacy, and quality of the final pharmaceutical product.

Lansoprazole Sulfone N-oxide: An Overoxidized By-product

This compound has been identified as a process-related impurity in the synthesis of Lansoprazole.[6][7] It is formed as an overoxidized by-product during the oxidation step of the synthesis.[6][8][9] The presence of this and other impurities necessitates the development of robust analytical methods for their detection and quantification.

The chemical structure of this compound is provided below:

  • Chemical Name: 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole[10][11][12]

  • CAS Number: 953787-54-7[10][11][12]

  • Molecular Formula: C16H14F3N3O4S[10][12][13]

  • Molecular Weight: 401.36 g/mol [10][12][13]

Synthetic Pathway and Formation of this compound

The synthesis of Lansoprazole typically involves the oxidation of a sulfide (B99878) intermediate. Over-oxidation during this step can lead to the formation of Lansoprazole sulfone and subsequently, the N-oxide derivative. The following diagram illustrates the general synthetic pathway and the point of formation for this compound.

G cluster_synthesis Lansoprazole Synthesis A 2-Mercaptobenzimidazole C Lansoprazole Sulfide A->C Condensation B 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl B->C D Lansoprazole (API) C->D Controlled Oxidation E Lansoprazole Sulfone C->E Over-oxidation F This compound (Impurity) E->F Further Oxidation

Synthetic pathway of Lansoprazole and formation of this compound.

Analytical Methods for Impurity Detection

Several analytical techniques are employed for the detection and quantification of Lansoprazole and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (LC-MS), are the most common and effective methods.[14][15][16][17][18]

The following table summarizes the performance of a validated UPLC method for the estimation of Lansoprazole and its related substances.

ParameterLansoprazoleLansoprazole SulfoneLansoprazole SulfideLansoprazole N-oxide
Limit of Detection (LOD) 0.02 µg/mL0.02 µg/mL0.02 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.075 µg/mL0.075 µg/mL0.075 µg/mL0.075 µg/mL
Linearity (Correlation Coefficient) >0.999>0.998>0.998>0.998
Precision (%RSD) < 2%< 2%< 2%< 2%

Data adapted from a novel, validated stability-indicating UPLC method.[14]

Experimental Protocol: UPLC Method for Impurity Profiling

This section provides a detailed methodology for the analysis of Lansoprazole and its process-related impurities using a reversed-phase UPLC method.[14]

5.1. Materials and Reagents

  • Lansoprazole reference standard

  • This compound and other impurity reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Ortho-phosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

5.2. Chromatographic Conditions

  • Column: Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Phosphate buffer (pH 7.0) : Methanol (90:10, v/v)

  • Mobile Phase B: Methanol : Acetonitrile (50:50, v/v)

  • Gradient Program:

    • 0 min: 95% A, 5% B

    • 2 min: 60% A, 40% B

    • 4 min: 20% A, 80% B

    • 5 min: 95% A, 5% B

    • 6 min: 95% A, 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 285 nm

  • Injection Volume: 2 µL

5.3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the Lansoprazole reference standard and each impurity standard in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration.

  • Test Solution: Accurately weigh and dissolve the Lansoprazole drug substance in the diluent to a final concentration of approximately 400 µg/mL.

5.4. System Suitability

Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and resolution between adjacent peaks to ensure the performance of the chromatographic system.

5.5. Analysis

Inject the test solution into the chromatograph and record the chromatogram. Identify and quantify the impurities by comparing their retention times and peak areas with those of the reference standards.

Experimental Workflow

The following diagram outlines the logical workflow for the verification of this compound as a process impurity.

G cluster_workflow Impurity Verification Workflow A Sample Preparation (Drug Substance) C UPLC Analysis A->C B Reference Standard Preparation (Lansoprazole & Impurities) B->C D Data Acquisition & Processing C->D E Peak Identification (Retention Time Matching) D->E F Quantification (Comparison with Standards) D->F G Impurity Profile Report E->G F->G

Experimental workflow for the verification of Lansoprazole impurities.

Comparison with Other Lansoprazole Process Impurities

Besides this compound, several other process-related impurities of Lansoprazole have been identified.[6][7][13] A comparative overview of these impurities is presented below.

ImpurityChemical NameFormation Pathway
This compound 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazoleOver-oxidation of Lansoprazole sulfide[6]
Lansoprazole Sulfone 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazoleOxidation of Lansoprazole sulfide[9]
Lansoprazole Sulfide 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazoleUnreacted intermediate[8]
Lansoprazole N-oxide 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazoleOxidation of Lansoprazole[8]

Conclusion

The verification and control of process-related impurities such as this compound are paramount in ensuring the quality and safety of Lansoprazole drug products. This guide has provided a comparative overview of this impurity, including its formation, analytical detection methods, and a detailed experimental protocol. By implementing robust analytical strategies and adhering to regulatory guidelines, pharmaceutical manufacturers can effectively monitor and control impurities, thereby safeguarding public health.

References

Safety Operating Guide

Navigating the Disposal of Lansoprazole Sulfone N-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle Lansoprazole (B1674482) Sulfone N-oxide with appropriate care. Based on information for related lansoprazole compounds, this substance may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, all handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be performed in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of Lansoprazole Sulfone N-oxide, as with many pharmaceutical compounds, is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4][5][6] The following step-by-step protocol is designed to align with these regulations and ensure responsible disposal.

  • Waste Characterization: The first critical step is to determine if the waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] While specific data for this compound is not available, it is prudent to handle it as potentially hazardous waste unless determined otherwise by a certified environmental management specialist.

  • Segregation: Properly segregate this compound waste from other laboratory waste streams. Use a designated, clearly labeled, and sealed container. For hazardous pharmaceutical waste, black containers are often used.

  • On-Site Treatment (for small quantities): For trace amounts, a common recommendation for similar compounds is to dissolve or mix the material with a combustible solvent.[1] This mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.

  • Bulk Disposal: For larger quantities, direct disposal by a licensed hazardous waste management company is the required method. These companies are equipped to handle and incinerate pharmaceutical waste in compliance with EPA regulations.[5][6]

  • Avoid Prohibited Disposal Methods:

    • Do Not Sewer: Never dispose of this compound down the drain.[1][5] This can lead to the contamination of water systems. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5]

    • Do Not Mix with General Trash: Unused or expired pharmaceuticals should not be disposed of in the regular trash without being rendered unusable and unrecognizable to prevent accidental ingestion or environmental release.

Summary of Disposal and Regulatory Considerations

ParameterGuidelineRegulatory Body
Waste Classification Determine if hazardous under RCRA (listed or characteristic)EPA
Primary Disposal Method Incineration at a permitted facilityEPA
Containerization Use clearly labeled, sealed containers (e.g., black for hazardous pharma waste)EPA, State Regulations
Sewer Disposal Prohibited for hazardous pharmaceutical wasteEPA (Subpart P)
Controlled Substances Not applicable to this compoundDEA

Disposal Decision Workflow

The following diagram outlines the logical steps for making informed decisions regarding the disposal of this compound.

start Start: Lansoprazole Sulfone N-oxide Waste is_hazardous Characterize Waste: Is it RCRA Hazardous? start->is_hazardous non_hazardous Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous No hazardous RCRA Hazardous Pharmaceutical Waste is_hazardous->hazardous Yes dispose_non_haz Dispose via Licensed Waste Management Vendor (Incineration Recommended) non_hazardous->dispose_non_haz dispose_haz Dispose via Licensed Hazardous Waste Vendor (Incineration Required) hazardous->dispose_haz end End: Compliant Disposal dispose_non_haz->end dispose_haz->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their research environment. Always consult your institution's specific waste management policies and local regulations for any additional requirements.

References

Essential Safety and Operational Guide for Handling Lansoprazole Sulfone N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Lansoprazole sulfone N-oxide, a compound used in pharmaceutical research. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and accidental splashes.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a potential for aerosol generation.To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure and contamination risks.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if safe Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste

A high-level workflow for the safe handling of this compound.

Detailed Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet for Lansoprazole sulfone and any other chemicals to be used.

    • Put on all required Personal Protective Equipment (PPE) as specified in the table above.

    • Prepare the work area by ensuring it is clean, uncluttered, and within a certified chemical fume hood.

  • Handling:

    • Weighing: Carefully weigh the required amount of this compound on a calibrated analytical balance within the fume hood.

    • Dissolving: Add the weighed compound to the appropriate solvent in a suitable reaction vessel. Stir gently to dissolve.

    • Reaction: Conduct the experimental procedure as per the established protocol, maintaining awareness of the reaction conditions.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment used during the experiment with an appropriate cleaning agent.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces.

    • Dispose of all waste materials, including empty containers and used PPE, in a designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential exposure.

Waste Disposal Procedure:

cluster_waste Waste Segregation cluster_containment Containment cluster_disposal Final Disposal Solid Waste Solid Waste Labeled Container Labeled Container Solid Waste->Labeled Container Liquid Waste Liquid Waste Liquid Waste->Labeled Container Sharps Sharps Sharps->Labeled Container Licensed Facility Licensed Facility Labeled Container->Licensed Facility Via EHS

A logical flow for the proper disposal of chemical waste.

Step-by-Step Disposal Guidance:

  • Segregation:

    • Solid Waste: Collect all solid waste, including unused this compound, contaminated gloves, and paper towels, in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, leak-proof container.

    • Sharps: Dispose of any contaminated sharps in a designated sharps container.

  • Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Waste should be sent to a licensed hazardous waste disposal facility[2]. A recommended disposal method for similar compounds is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2].

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lansoprazole sulfone N-oxide
Reactant of Route 2
Reactant of Route 2
Lansoprazole sulfone N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.